molecular formula C12H17N5O3S B144234 Dbd-PZ CAS No. 139332-64-2

Dbd-PZ

Cat. No.: B144234
CAS No.: 139332-64-2
M. Wt: 311.36 g/mol
InChI Key: XFQLOSBBYVMBGT-UHFFFAOYSA-N
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Description

DBD-PZ (4-N,N-Dimethylaminosulfonyl-7-piperazino-2,1,3-benzoxadiazole) is a specialized fluorescent reagent designed for the sensitive detection and analysis of carboxylic acids via high-performance liquid chromatography (HPLC). Its primary research application is in the derivatization of metabolites, particularly those involved in the tricarboxylic acid (TCA) cycle, such as citric acid, isocitric acid, and succinic acid, to enable their fluorometric determination. The reagent operates by reacting with carboxyl groups in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-N,N-dimethyaminopyridine (DMAP) to form stable, highly fluorescent derivatives. These derivatives can be excited at 450 nm and detected at 560 nm, allowing for exceptional sensitivity with detection limits in the femtomole range. This makes this compound an invaluable tool for metabolome research, facilitating the target analysis of carboxylic acids in complex biological samples including urine, cells, and organ tissues. The product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,N-dimethyl-7-piperazin-1-yl-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S/c1-16(2)21(18,19)10-4-3-9(11-12(10)15-20-14-11)17-7-5-13-6-8-17/h3-4,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQLOSBBYVMBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161012
Record name 4-(N,N-Dimethylaminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole
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Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139332-64-2
Record name 4-(N,N-Dimethylaminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole
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Record name 4-(N,N-Dimethylaminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-Dimethylsulfamoyl)-7-piperazino-benzofurazan
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Foundational & Exploratory

Unraveling the Dbd-PZ Fluorescent Probe: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

The identity of a specific fluorescent probe termed "Dbd-PZ" remains elusive in widespread scientific literature. Extensive searches have not yielded a singular, well-documented probe with this designation. However, based on common chemical nomenclature in fluorescence microscopy, it is highly probable that "Dbd" refers to the[1][2]-dioxolo[4,5-f][1][2]benzodioxole core, a fluorophore known for its sensitivity to environmental polarity. The "PZ" component likely designates a functional moiety, such as piperazine or pyrazine, which would be attached to the Dbd core to modulate its photophysical properties and cellular targeting.

This technical guide will, therefore, explore the hypothetical mechanism of action of a Dbd-based fluorescent probe functionalized with a piperazine (Pz) moiety, a common design for probes sensing viscosity and pH. We will delineate its core principles, potential applications, and the experimental methodologies required for its characterization and use.

Core Principles: A Molecular Rotor Mechanism

Fluorescent probes designed to sense changes in viscosity often operate as "molecular rotors." These molecules possess distinct electron-donating and electron-accepting groups linked by a bond that allows for intramolecular rotation.

In a low-viscosity environment, the molecule, upon excitation by light, can dissipate the absorbed energy through non-radiative pathways, primarily via rapid intramolecular rotation. This rotational motion leads to a non-fluorescent or weakly fluorescent excited state, effectively "switching off" the fluorescence.

Conversely, in a high-viscosity environment, the intramolecular rotation is sterically hindered. This restriction of movement closes the non-radiative decay channel, forcing the excited molecule to release its energy through the emission of photons. This results in a significant increase in fluorescence intensity, or a "turn-on" response.

A hypothetical this compound probe would likely employ the Dbd core as the fluorophore and the piperazine moiety as a key component of the rotating unit. The nitrogen atoms within the piperazine ring can also act as protonation sites, rendering the probe sensitive to pH changes, which can influence the intramolecular charge transfer (ICT) characteristics and, consequently, the fluorescence output.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism for a viscosity-sensitive this compound fluorescent probe.

Dbd-Pz_Mechanism cluster_low_viscosity Low Viscosity Environment cluster_high_viscosity High Viscosity Environment Excitation_Low Light Excitation ExcitedState_Low Excited State Excitation_Low->ExcitedState_Low GroundState_Low This compound (Ground State) Rotation Intramolecular Rotation (Fast) ExcitedState_Low->Rotation Energy Transfer LowFluorescence Weak or No Fluorescence ExcitedState_Low->LowFluorescence NonRadiative Non-Radiative Decay (Heat) Rotation->NonRadiative NonRadiative->GroundState_Low Relaxation Excitation_High Light Excitation ExcitedState_High Excited State Excitation_High->ExcitedState_High GroundState_High This compound (Ground State) RestrictedRotation Restricted Rotation ExcitedState_High->RestrictedRotation Hindered Radiative Radiative Decay RestrictedRotation->Radiative Radiative->GroundState_High Relaxation HighFluorescence Strong Fluorescence Radiative->HighFluorescence Photon Emission (hν')

Caption: Proposed mechanism of a this compound fluorescent molecular rotor.

Quantitative Data Summary

As "this compound" is a hypothetical probe, specific quantitative data is not available. However, for a typical viscosity-sensitive fluorescent probe, the following parameters would be crucial for its characterization. The table below presents a template with expected ranges for such a probe.

ParameterDescriptionExpected Value/Range
λabs (nm) Maximum Absorption Wavelength400 - 500
λem (nm) Maximum Emission Wavelength500 - 650
Stokes Shift (nm) Difference between λem and λabs> 100
Quantum Yield (Φ) Efficiency of photon emissionLow in low viscosity (<0.1), High in high viscosity (>0.5)
Fluorescence Lifetime (τ) Duration of the excited stateShort in low viscosity (e.g., <1 ns), Long in high viscosity (e.g., >3 ns)
Viscosity Sensitivity Fold-increase in fluorescence intensity> 50-fold from low to high viscosity
pKa Acid dissociation constant (if pH sensitive)4.0 - 6.0 (for lysosomal targeting)
Photostability Resistance to photobleachingHigh
Cell Permeability Ability to cross cell membranesGood for live-cell imaging
Cytotoxicity Toxicity to living cellsLow (e.g., IC50 > 100 µM)

Detailed Experimental Protocols

The characterization and application of a novel fluorescent probe like this compound would involve a series of key experiments.

1. Synthesis of the this compound Probe

The synthesis would likely involve a multi-step organic chemistry process. A plausible route is the functionalization of a pre-synthesized Dbd core.

  • Diagram of Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., substituted catechols) Step1 Synthesis of Dbd Core Start->Step1 Step2 Functionalization of Dbd Core (e.g., formylation, halogenation) Step1->Step2 Step3 Coupling with Piperazine Moiety (e.g., nucleophilic substitution) Step2->Step3 Purification Purification (Column Chromatography, Recrystallization) Step3->Purification Characterization Characterization (NMR, Mass Spectrometry, HPLC) Purification->Characterization FinalProduct This compound Probe Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of a this compound probe.

  • Methodology:

    • Synthesis of the Dbd core: This is typically achieved through the condensation of substituted catechols with a suitable reagent like glyoxal, followed by cyclization reactions.

    • Functionalization: The Dbd core would then be functionalized at a specific position, for example, through a Vilsmeier-Haack formylation to introduce an aldehyde group.

    • Coupling Reaction: The functionalized Dbd derivative would be reacted with piperazine. This could be a reductive amination if an aldehyde is present, or a nucleophilic aromatic substitution if a suitable leaving group is on the Dbd core.

    • Purification and Characterization: The final product would be purified using techniques like column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

2. Photophysical Characterization

This involves measuring the key optical properties of the probe.

  • Methodology:

    • Preparation of Solutions: Prepare stock solutions of the this compound probe in a suitable organic solvent (e.g., DMSO).

    • Absorption and Emission Spectra: Record the absorption and fluorescence emission spectra in solvents of varying viscosity (e.g., methanol-glycerol mixtures of known viscosity). This is done using a UV-Vis spectrophotometer and a spectrofluorometer.

    • Quantum Yield Measurement: Determine the fluorescence quantum yield using a known standard (e.g., quinine sulfate or rhodamine B) in the same solvents.

    • Fluorescence Lifetime Measurement: Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC) in solvents of varying viscosity.

    • Photostability Assay: Expose a solution of the probe to continuous illumination from the excitation source of a fluorescence microscope and monitor the decrease in fluorescence intensity over time.

3. Live-Cell Imaging

This protocol outlines the use of the this compound probe for visualizing viscosity changes in living cells.

  • Diagram of Cell Staining and Imaging Workflow:

Cell_Imaging_Workflow CellCulture Cell Culture (e.g., HeLa cells) InduceViscosityChange Induce Viscosity Change (Optional) (e.g., with Nystatin or Monensin) CellCulture->InduceViscosityChange ProbeIncubation Incubate with this compound Probe InduceViscosityChange->ProbeIncubation Wash Wash with PBS ProbeIncubation->Wash Imaging Fluorescence Microscopy Imaging (Confocal or FLIM) Wash->Imaging DataAnalysis Image and Data Analysis Imaging->DataAnalysis

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Dbd-PZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole (Dbd-PZ). This compound is a fluorescent labeling reagent primarily utilized in high-performance liquid chromatography (HPLC) for the sensitive detection of carboxylic acids and other biomolecules. This document details its chemical properties, outlines a likely synthetic pathway based on available literature, and provides inferred experimental protocols.

Chemical Structure and Properties

This compound, a derivative of benzofurazan, possesses a unique molecular architecture that imparts its characteristic fluorescent properties. The core of the molecule is the 2,1,3-benzoxadiazole ring system, which is substituted with an N,N-dimethylaminosulfonyl group at the 4-position and a piperazino group at the 7-position.

PropertyValue
Systematic Name 4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole
Abbreviation This compound
CAS Number 139332-64-2
Molecular Formula C₁₂H₁₇N₅O₃S
Molecular Weight 311.36 g/mol

Caption: Key chemical properties of this compound.

The presence of the electron-withdrawing N,N-dimethylaminosulfonyl group and the electron-donating piperazino group on the benzoxadiazole ring system are crucial for its utility as a fluorogenic reagent. The piperazino moiety provides a reactive site for conjugation to target molecules.

Caption: Chemical Structure of this compound.

Synthesis Pathway

  • Formation of the key intermediate: Synthesis of 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F).

  • Nucleophilic Aromatic Substitution: Reaction of DBD-F with piperazine to yield the final product, this compound.

Synthesis_Pathway start Starting Materials intermediate 4-(N,N-dimethylaminosulfonyl)- 7-fluoro-2,1,3-benzoxadiazole (DBD-F) start->intermediate Synthesis of Intermediate final_product This compound intermediate->final_product Nucleophilic Aromatic Substitution piperazine Piperazine piperazine->final_product

Caption: Proposed Synthesis Pathway for this compound.

Experimental Protocols (Inferred)

The following experimental protocols are based on established synthetic methodologies for similar compounds and represent a likely approach for the synthesis of this compound.

Synthesis of 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)

The synthesis of this key intermediate has been reported in the literature in the context of developing fluorogenic reagents.

Reaction Scheme:

The synthesis of DBD-F typically starts from a commercially available substituted benzene derivative which undergoes a series of reactions including nitration, reduction, diazotization, and sulfonylamidation, followed by cyclization to form the benzoxadiazole ring and subsequent fluorination. Due to the complexity and proprietary nature of such multi-step syntheses by chemical suppliers, a detailed public-domain protocol is scarce. However, the general approach is well-established in heterocyclic chemistry.

Typical Reagents and Conditions (Hypothetical):

Reactant/ReagentPurposeTypical Conditions
Substituted NitroanilineStarting Material-
NaNO₂, HClDiazotization0-5 °C
SO₂, CuClSandmeyer Reaction (for sulfonyl chloride)Room Temperature
(CH₃)₂NHSulfonamide formationRoom Temperature
Oxidizing AgentCyclization to BenzoxadiazoleVaries
Fluorinating AgentIntroduction of FluorineVaries

Caption: Inferred Reagents and Conditions for DBD-F Synthesis.

Synthesis of this compound from DBD-F

This final step involves a nucleophilic aromatic substitution reaction where the fluorine atom on the benzoxadiazole ring is displaced by piperazine.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a solution of 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF), add an excess of piperazine (e.g., 3-5 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, for instance, 50-80 °C, for several hours (e.g., 2-6 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water to remove excess piperazine and any inorganic salts. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterInferred Value/Condition
Solvent Acetonitrile or DMF
Reactant Ratio (DBD-F:Piperazine) 1 : 3-5
Temperature 50-80 °C
Reaction Time 2-6 hours
Purification Method Silica Gel Column Chromatography

Caption: Inferred Reaction Parameters for this compound Synthesis.

Quantitative Data

As the detailed synthesis of this compound is not widely published, specific quantitative data such as reaction yields are not available in the public domain. However, based on similar nucleophilic aromatic substitution reactions on benzoxadiazole systems, a yield in the range of 60-80% can be reasonably expected for the final step.

Conclusion

This technical guide provides a detailed overview of the chemical structure of this compound and a plausible, evidence-based synthesis pathway. The inferred experimental protocols offer a practical starting point for researchers interested in the laboratory-scale synthesis of this valuable fluorescent labeling reagent. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity. The provided diagrams and tables are intended to facilitate a clear understanding of the key aspects of this compound chemistry.

An In-depth Technical Guide to the Spectral Properties of DBD-based Fluorophores for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and photophysical properties of fluorescent probes based on the[1][2]dioxolo[4,5-f][1][2]benzodioxole (DBD) core. These dyes have emerged as powerful tools in fluorescence microscopy, particularly for applications requiring high sensitivity to the local microenvironment. This document details their spectral characteristics, provides experimental protocols for their use, and explores their applications in cellular imaging.

Introduction to DBD-based Fluorescent Probes

DBD-based dyes are a class of fluorescent molecules characterized by their rigid, planar heterocyclic structure. This structural feature imparts them with unique photophysical properties, including long fluorescence lifetimes, large Stokes shifts, and high quantum yields, making them highly sensitive probes of their molecular environment.[1] Their fluorescence characteristics are particularly responsive to solvent polarity, which has led to their use in a variety of applications, from sensing lipophilic environments to studying protein conformational changes.[1][2]

Spectral and Photophysical Properties

The fluorescence of DBD probes is highly dependent on the polarity of their microenvironment. This solvatochromism is a key feature that makes them valuable for biological imaging. In nonpolar environments, DBD dyes typically exhibit strong fluorescence, while their emission is often quenched in aqueous or polar environments. This "turn-on" characteristic is highly desirable for imaging specific cellular compartments or events.

Table 1: Photophysical Properties of Representative DBD-based Dyes in Various Solvents

SolventDielectric Constant (ε)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)Reference
Toluene2.38~350-400~450-500>0.5610-20[1]
Chloroform4.81~350-400~480-530--[1]
Tetrahydrofuran (THF)7.58~350-400~500-550--[1]
Acetonitrile37.5~350-400~530-580--[1]
Methanol32.7~350-400~550-600--[1]
Water80.1~350-400Quenched<0.1<2[2]

Note: The exact spectral values can vary depending on the specific substitutions on the DBD core. The data presented here are approximate ranges to illustrate the general trend.

Experimental Protocols

Synthesis of Functionalized DBD Probes for Biological Labeling

The synthesis of DBD dyes often involves the functionalization of the core structure to enable covalent attachment to biomolecules. A common approach is the introduction of a maleimide group, which can react specifically with thiol groups on cysteine residues in proteins.

Experimental Workflow: Synthesis of a Maleimide-Functionalized DBD Probe

G start Starting DBD derivative with a reactive group (e.g., amine) reaction Coupling Reaction (e.g., in DMF with a base like DIEA) start->reaction reagent Maleimide-containing linker with an NHS ester reagent->reaction purification Purification (e.g., HPLC or column chromatography) reaction->purification product Maleimide-functionalized DBD Probe purification->product

Caption: Synthetic scheme for a maleimide-functionalized DBD probe.

Protocol:

  • Dissolve the starting DBD derivative (containing a primary amine) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a maleimide-containing linker with an N-hydroxysuccinimide (NHS) ester group in a slight molar excess.

  • Add a non-nucleophilic base , such as diisopropylethylamine (DIEA), to catalyze the reaction.

  • Stir the reaction mixture at room temperature for several hours to overnight, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, purify the product using high-performance liquid chromatography (HPLC) or column chromatography on silica gel to obtain the pure maleimide-functionalized DBD probe.

Staining of Lipid Droplets in Live Cells

The lipophilic nature of the DBD core makes these probes excellent candidates for staining lipid droplets. Their "turn-on" fluorescence in nonpolar environments provides high contrast imaging.

Experimental Workflow: Staining Lipid Droplets

G cell_culture Culture cells to 60-80% confluency prepare_stain Prepare staining solution (e.g., 1-10 µM DBD probe in culture medium) cell_culture->prepare_stain stain_cells Incubate cells with staining solution (e.g., 15-30 min at 37°C) prepare_stain->stain_cells wash_cells Wash cells with pre-warmed PBS or culture medium stain_cells->wash_cells image_cells Image cells using fluorescence microscopy wash_cells->image_cells

Caption: Workflow for staining lipid droplets with a DBD probe.

Protocol:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency (typically 60-80%). To induce lipid droplet formation, cells can be treated with oleic acid (e.g., 100-400 µM) for 12-24 hours prior to staining.

  • Staining Solution Preparation: Prepare a stock solution of the DBD probe in a suitable solvent like DMSO. Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

  • Staining: Remove the culture medium from the cells and add the staining solution. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the DBD probe's excitation and emission wavelengths.

Fluorescence Lifetime Imaging Microscopy (FLIM) for Detecting Protein Conformational Changes

The sensitivity of DBD probes' fluorescence lifetime to the local environment makes them ideal for monitoring protein conformational changes using FLIM. By covalently attaching a maleimide-functionalized DBD probe to a protein of interest, changes in the protein's conformation can alter the probe's microenvironment, leading to a detectable change in its fluorescence lifetime.

Experimental Workflow: FLIM for Protein Conformational Changes

G label_protein Label purified protein with maleimide-DBD probe introduce_protein Introduce labeled protein into cells (e.g., microinjection, electroporation) label_protein->introduce_protein acquire_baseline Acquire baseline FLIM data of the labeled protein in cells introduce_protein->acquire_baseline induce_change Induce conformational change (e.g., add ligand, change temperature) acquire_baseline->induce_change acquire_post_change Acquire FLIM data after inducing the change induce_change->acquire_post_change analyze_data Analyze fluorescence lifetime changes acquire_post_change->analyze_data

Caption: Workflow for FLIM-based detection of protein conformational changes.

Protocol:

  • Protein Labeling:

    • Reduce any disulfide bonds in the purified protein using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate the reduced protein with a 10-20 fold molar excess of the maleimide-functionalized DBD probe in a suitable buffer (e.g., PBS, pH 7.2-7.5) for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

    • Remove the unreacted probe by gel filtration or dialysis.

  • Cellular Delivery: Introduce the labeled protein into live cells using a suitable method such as microinjection or electroporation.

  • FLIM Data Acquisition:

    • Acquire baseline fluorescence lifetime images of the cells containing the labeled protein using a time-correlated single photon counting (TCSPC) or frequency-domain FLIM system.

    • Induce the expected conformational change in the protein (e.g., by adding a specific ligand, substrate, or changing the temperature).

    • Acquire a second set of FLIM images after the induction.

  • Data Analysis: Analyze the FLIM data to determine the fluorescence lifetime of the DBD probe before and after the conformational change. A significant change in the fluorescence lifetime indicates a change in the probe's microenvironment, and thus a conformational change in the protein.

Applications in Cellular Signaling

While the direct application of DBD probes in visualizing specific signaling pathways is an emerging area, their ability to report on changes in the local environment opens up numerous possibilities. For instance, a DBD probe attached to a kinase could report on its activation state through conformational changes. Similarly, a DBD probe targeted to a specific membrane domain could monitor changes in lipid composition or ordering during signaling events.

Conceptual Signaling Pathway Visualization

The following diagram illustrates a conceptual signaling pathway where a DBD probe could be used to monitor the activation of a receptor tyrosine kinase (RTK).

G ligand Ligand receptor_inactive Receptor (Inactive) - DBD probe (Long Lifetime) ligand->receptor_inactive Binding receptor_active Receptor (Active) - Dimerization & Conformational Change - DBD probe (Short Lifetime) receptor_inactive->receptor_active Activation downstream Downstream Signaling Cascade receptor_active->downstream

Caption: Conceptual use of a DBD probe to monitor RTK activation.

In this hypothetical scenario, a DBD probe is attached to the intracellular domain of an RTK. In the inactive state, the probe is in a specific environment, resulting in a characteristic long fluorescence lifetime. Upon ligand binding and receptor dimerization, a conformational change in the intracellular domain alters the microenvironment of the DBD probe, leading to a measurable decrease in its fluorescence lifetime, thus reporting on receptor activation.

Conclusion

DBD-based fluorescent probes offer a unique set of photophysical properties that make them highly valuable for advanced fluorescence microscopy applications. Their sensitivity to the local environment, coupled with their long fluorescence lifetimes, provides a powerful means to investigate cellular structures and processes that are not easily accessible with conventional fluorescent probes. The experimental protocols provided in this guide offer a starting point for researchers to harness the potential of these versatile molecular tools in their own investigations. As the synthesis of new DBD derivatives with tailored properties continues to advance, their application in elucidating complex biological phenomena, including intricate cell signaling pathways, is expected to expand significantly.

References

Dbd-PZ as a Fluorescent Probe for Hydrogen Sulfide (H₂S) Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is an important endogenous signaling molecule involved in a multitude of physiological and pathological processes. Its dysregulation has been implicated in various diseases, making the development of selective and sensitive detection methods crucial for advancing both basic research and drug development.[1] Fluorescent probes have emerged as powerful tools for monitoring H₂S in biological systems due to their high sensitivity, non-invasiveness, and capability for real-time imaging.[2][1] This technical guide focuses on fluorescent probes based on the 4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole (Dbd-PZ) scaffold for the detection of hydrogen sulfide. While "this compound" itself is commercially available as an HPLC labeling agent, its core structure, a piperazine-substituted benzoxadiazole (related to nitrobenzofurazan or NBD), is a key reactive moiety in a class of fluorescent probes designed for H₂S sensing.[3][4][5] These probes leverage the nucleophilic nature of H₂S to induce a measurable change in their fluorescence properties.

Core Principle: H₂S-Mediated Thiolysis of the NBD Core

The detection mechanism of this compound-based probes relies on the specific reaction between H₂S and the electron-deficient nitrobenzoxadiazole (NBD) core, facilitated by the piperazine linker. H₂S, a potent nucleophile, attacks the NBD moiety, leading to the cleavage of the piperazine-NBD bond.[3][6] This thiolysis reaction results in the formation of a highly fluorescent product, leading to a "turn-on" or ratiometric fluorescent response. The piperazine ring plays a critical role in modulating the reactivity and selectivity of the probe towards H₂S over other biological thiols like cysteine and glutathione.[3]

Quantitative Data Summary

The performance of fluorescent probes is characterized by several key parameters. The following tables summarize the quantitative data for a representative NBD-piperazine-based fluorescent probe for H₂S detection, herein referred to as "Probe 1" as described in the literature.[3]

Table 1: Photophysical Properties of Probe 1

PropertyValue
Maximum Excitation Wavelength (λex)485 nm
Maximum Emission Wavelength (λem)545 nm
Stokes Shift60 nm

Table 2: Performance Metrics of Probe 1 for H₂S Detection

MetricValue
Detection Limit (UV-Vis)18.96 µM[3]
Detection Limit (Fluorescence)23.42 µM[3]
Thiolysis Rate Constant0.49 M⁻¹s⁻¹[3]
Response to H₂S ConcentrationLinear correlation[3]

Experimental Protocols

General Protocol for H₂S Detection in Solution
  • Preparation of Probe Stock Solution: Prepare a stock solution of the NBD-piperazine probe (e.g., 1 mM) in an organic solvent such as DMSO or acetonitrile.

  • Preparation of H₂S Standard Solutions: Prepare fresh H₂S standard solutions using a donor such as sodium hydrosulfide (NaHS) in deoxygenated buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Fluorescence Measurement:

    • In a cuvette, add the appropriate buffer solution.

    • Add the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Add varying concentrations of the H₂S standard solution.

    • Incubate the mixture for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths (e.g., λex = 485 nm, λem = 545 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of H₂S concentration to determine the detection limit and linearity of the response.

Protocol for Live Cell Imaging of Intracellular H₂S
  • Cell Culture: Culture the desired cell line (e.g., HeLa cells) in appropriate medium and conditions until they reach the desired confluence.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with a solution of the fluorescent probe (e.g., 10 µM) in cell culture medium for 30 minutes at 37°C.[3]

  • H₂S Stimulation (Optional): To visualize the probe's response to exogenous H₂S, treat the cells with a known concentration of an H₂S donor (e.g., 100 µM NaHS) for 30 minutes at 37°C.[3]

  • Imaging:

    • Wash the cells with PBS to remove excess probe.

    • Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission filters.

    • Observe the changes in intracellular fluorescence before and after H₂S treatment. A quenching of the initial fluorescence may be observed as the probe reacts with H₂S.[3]

Visualizations

Signaling Pathway of H₂S Detection

H2S_Detection_Pathway cluster_probe Probe Molecule Probe NBD-Piperazine Probe (Low Fluorescence) Thiolysis Nucleophilic Attack (Thiolysis Reaction) Probe->Thiolysis H2S Hydrogen Sulfide (H₂S) H2S->Thiolysis Product Fluorescent Product (High Fluorescence) Thiolysis->Product

Caption: H₂S detection mechanism of an NBD-piperazine probe.

Experimental Workflow for H₂S Detection

Experimental_Workflow Start Start Prep_Probe Prepare Probe Stock Solution Start->Prep_Probe Prep_H2S Prepare H₂S Standard Solutions Start->Prep_H2S Incubate Incubate Probe with H₂S Prep_Probe->Incubate Prep_H2S->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: Workflow for in vitro H₂S detection.

Conclusion

Fluorescent probes based on the this compound (NBD-piperazine) scaffold offer a promising approach for the selective detection and imaging of hydrogen sulfide. Their "turn-on" or ratiometric fluorescence response upon reaction with H₂S provides a clear and quantifiable signal. The methodologies outlined in this guide provide a framework for researchers to utilize these probes in their studies of H₂S biology and in the development of novel therapeutics. Further research and development of probes with enhanced sensitivity, faster response times, and in vivo applicability will continue to advance our understanding of the multifaceted roles of H₂S in health and disease.

References

The Principle of Dbd-PZ Fluorescence: A Technical Guide to Quenching and Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the fluorescence quenching and activation of Dbd-PZ and its derivatives. This compound, chemically known as 4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole, and its related compounds are powerful fluorogenic reagents primarily utilized in the sensitive detection and quantification of various analytes through High-Performance Liquid Chromatography (HPLC). Their utility stems from a robust "off-to-on" fluorescence mechanism, where the reagent itself is virtually non-fluorescent (quenched) and becomes highly fluorescent upon reaction with a target molecule (activation). This guide will detail the underlying chemical principles, present quantitative data, and provide exemplary experimental protocols.

Core Principle: Reaction-Based Fluorescence Activation

The fundamental principle behind the fluorescence of this compound and its analogues, such as 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), is a chemically induced activation of a fluorophore. The core structure, a benzoxadiazole ring system, is inherently capable of fluorescence. However, in its reactive form, the molecule's fluorescence is quenched.

Fluorescence Quenching (The "Off" State): The quenching mechanism in the unreacted this compound reagent is attributed to the electronic properties of the leaving group (e.g., a piperazino or fluoro group at the 7-position). This group influences the electronic state of the benzoxadiazole fluorophore, providing a non-radiative pathway for the decay of excited state energy. In the case of DBD-F, the strong electron-withdrawing nature of the fluorine atom contributes to this quenched state. The reagent itself exhibits negligible native fluorescence.[1]

Fluorescence Activation (The "On" State): Activation occurs upon a nucleophilic substitution reaction where the leaving group is replaced by a moiety from the analyte of interest. For instance, DBD-F reacts with thiol-containing compounds, and amino- or carboxyl-reactive derivatives of this compound bind to their respective targets. This covalent modification results in a significant change in the electronic structure of the benzoxadiazole ring system. The newly formed derivative possesses a high fluorescence quantum yield, emitting intense light at a characteristic wavelength upon excitation.[1][2] This reaction-based activation provides a high signal-to-noise ratio, as the fluorescence is directly proportional to the amount of labeled analyte.

cluster_quenching Quenched State ('Off') cluster_activation Activated State ('On') Dbd-PZ_Reagent This compound Reagent (Negligible Fluorescence) Dbd-PZ_Analyte_Complex This compound-Analyte Complex (Intense Fluorescence) Dbd-PZ_Reagent->Dbd-PZ_Analyte_Complex Fluorescence Activation Analyte Target Analyte (e.g., Thiol, Carboxylic Acid) Analyte->Dbd-PZ_Reagent Covalent Reaction Start Start Mix_Analyte_Buffer Mix analyte solution with pH 8.0 buffer Start->Mix_Analyte_Buffer Add_DBDF Add DBD-F solution Mix_Analyte_Buffer->Add_DBDF Incubate Incubate at 50°C for 10 minutes Add_DBDF->Incubate Cool Cool to room temperature Incubate->Cool HPLC_Analysis Proceed to HPLC analysis Cool->HPLC_Analysis

References

The Rise of the Benzoxadiazole Scaffold: A Technical Guide to a New Generation of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for a deeper understanding of intricate biological processes has driven the development of sophisticated molecular tools. Among these, fluorescent probes have emerged as indispensable assets, illuminating the inner workings of cells in real-time. Within this vibrant field, benzoxadiazole-based probes have carved out a significant niche, offering a unique combination of photophysical properties and chemical versatility. This technical guide provides an in-depth exploration of the discovery, development, and application of these powerful fluorophores, equipping researchers with the knowledge to harness their full potential.

The Benzoxadiazole Core: A Fluorophore by Design

The 2,1,3-benzoxadiazole (also known as benzofurazan) ring system forms the heart of this class of fluorescent probes.[1][2] Its inherent electron-deficient nature, coupled with a planar and rigid structure, provides a robust scaffold for the rational design of fluorophores with tailored properties. The 7-nitro-2,1,3-benzoxadiazole (NBD) group, in particular, has become a cornerstone in the development of "turn-on" fluorescent probes due to its reactivity towards nucleophiles and its environmentally sensitive fluorescence.[3]

The core advantages of the benzoxadiazole scaffold include:

  • Environmental Sensitivity: The fluorescence emission of many benzoxadiazole derivatives is highly sensitive to the polarity of their microenvironment, making them excellent probes for studying changes in cellular compartments.

  • Chemical Tractability: The benzoxadiazole core can be readily functionalized at various positions, allowing for the fine-tuning of its photophysical properties and the introduction of specific recognition moieties for a wide range of analytes.

  • Favorable Photophysical Properties: These probes often exhibit large Stokes shifts, which minimizes self-quenching and improves signal-to-noise ratios in imaging experiments.[4][5]

Quantitative Data on Benzoxadiazole-Based Probes

The versatility of the benzoxadiazole scaffold has led to the development of a diverse arsenal of probes for the detection and quantification of a wide array of biologically significant analytes. The following tables summarize the key performance metrics of selected benzoxadiazole-based probes, providing a comparative overview for researchers selecting the optimal tool for their specific application.

Table 1: Benzoxadiazole-Based Probes for Reactive Oxygen and Sulfur Species

Probe Name/TypeTarget AnalyteExcitation (nm)Emission (nm)Limit of Detection (LOD)Response TimeReference
NBD-Ether ProbeH₂S~578~74426 nM< 3 minutes[3]
NBD-ClGSH, Cys, Hcy~476~546~35 nM for GSH< 2 minutes[3]
Hemicyanine-NBDH₂S (in mitochondria)----[6]
NBD-maleimideThiols--1.2 x 10⁻⁷ M-[7]

Table 2: Benzoxadiazole-Based Probes for Other Analytes

Probe Name/TypeTarget AnalyteExcitation (nm)Emission (nm)Key FeaturesReference
4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazolepH--Dual-responsive in acidic and basic ranges.[2]
2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazoleMg²⁺--Sensitive to pH changes around 7-8.[8]
2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazoleZn²⁺--Sensitive to pH changes around 7-8.[8]
SBD (7-sulfonamide benzoxadiazole)Micropolarity--Fluorescence lifetime increases with decreasing polarity.[9]
BODIPY-based molecular rotorMicroviscosity--Fluorescence lifetime elongates with increasing viscosity.[9]

Key Experimental Protocols

The successful application of benzoxadiazole-based probes hinges on robust and well-defined experimental procedures. This section provides detailed methodologies for the synthesis of a foundational benzoxadiazole derivative and a general protocol for its application in live-cell imaging.

Synthesis of 2,1,3-Benzoxadiazole

This protocol outlines a common synthetic route to the core 2,1,3-benzoxadiazole structure.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide [2][10]

  • In a 500 mL flask, combine 2-nitroaniline (9.0 g, 65 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), and diethyl ether (60 mL).

  • To this stirred mixture, add a 50% (w/v) aqueous solution of potassium hydroxide (7 mL).

  • Slowly add a sodium hypochlorite solution (130 mL, >10% active chlorine) dropwise to the mixture at room temperature.

  • Continue stirring for 7 hours.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude 2,1,3-benzoxadiazole-1-oxide as a yellow solid. This product can often be used in the next step without further purification.

Step 2: Synthesis of 2,1,3-Benzoxadiazole [2][10]

  • In a 250 mL flask, dissolve 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol) and triphenylphosphine (4.0 g, 15 mmol) in toluene (150 mL).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.

General Protocol for Live-Cell Imaging

This protocol provides a general workflow for staining and imaging live cells with a benzoxadiazole-based fluorescent probe.

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture them to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the benzoxadiazole probe (e.g., 1 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Staining Solution Preparation: Dilute the stock solution in serum-free cell culture medium to the final desired concentration (typically in the range of 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific benzoxadiazole probe.

Visualizing Biological Processes with Benzoxadiazole Probes

A key strength of benzoxadiazole-based probes lies in their ability to visualize dynamic cellular processes and signaling pathways. The following diagrams, rendered in the DOT language for Graphviz, illustrate some of the key applications and mechanisms of action of these versatile probes.

Detection of Reactive Oxygen Species (ROS) and Oxidative Stress

Benzoxadiazole probes are valuable tools for studying oxidative stress, a condition implicated in numerous diseases.[1] The diagram below illustrates a generalized workflow for detecting ROS in cells using a "turn-on" benzoxadiazole-based probe.

ros_detection_workflow start Cells under Normal Conditions stressor Introduction of Oxidative Stressor (e.g., H₂O₂) start->stressor ros Increased Cellular ROS Levels stressor->ros probe Addition of Benzoxadiazole Probe (Non-fluorescent) ros->probe reaction Probe reacts with ROS probe->reaction fluorescence Fluorescent Product Formation reaction->fluorescence imaging Fluorescence Microscopy Imaging fluorescence->imaging analysis Image Analysis & Quantification imaging->analysis

Workflow for ROS detection using a benzoxadiazole probe.
Monitoring Apoptosis through Caspase Activity

Apoptosis, or programmed cell death, is a fundamental biological process. Certain benzoxadiazole-based probes can be designed to detect the activity of caspases, key enzymes in the apoptotic cascade.[11] The following diagram depicts a simplified signaling pathway of apoptosis and the point of intervention for a caspase-activated benzoxadiazole probe.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_probe_activation Probe Activation Stimulus Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Effector_Caspases activates Probe Benzoxadiazole Probe (Quenched) Effector_Caspases->Probe Cellular_Substrates Cellular_Substrates Effector_Caspases->Cellular_Substrates cleaves Active_Probe Fluorescent Product Probe->Active_Probe cleavage by active Caspase-3 Fluorescence_Signal Fluorescence_Signal Active_Probe->Fluorescence_Signal emits Apoptosis Apoptosis Cellular_Substrates->Apoptosis leads to

Apoptosis signaling and benzoxadiazole probe activation.
High-Throughput Screening (HTS) Workflow

The robust fluorescence and "turn-on" capabilities of many benzoxadiazole probes make them well-suited for high-throughput screening applications in drug discovery.[4] The diagram below outlines a general workflow for an HTS campaign using a benzoxadiazole-based probe to identify enzyme inhibitors.

hts_workflow Start Assay Development Plate_Compounds Plate Compound Library in Microtiter Plates Start->Plate_Compounds Add_Enzyme Add Target Enzyme Plate_Compounds->Add_Enzyme Add_Probe Add Benzoxadiazole Substrate Probe Add_Enzyme->Add_Probe Incubate Incubate Add_Probe->Incubate Read_Fluorescence Read Fluorescence Signal (Plate Reader) Incubate->Read_Fluorescence Data_Analysis Data Analysis Read_Fluorescence->Data_Analysis Hit_Identification Identify 'Hits' (Inhibition of Fluorescence) Data_Analysis->Hit_Identification Hit_Identification->Data_Analysis No Hits Hit_Validation Hit Validation & Secondary Screens Hit_Identification->Hit_Validation Confirmed Hits Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

High-throughput screening workflow with a benzoxadiazole probe.

Future Directions and Conclusion

The field of benzoxadiazole-based fluorescent probes continues to evolve rapidly. Current research focuses on the development of probes with even greater sensitivity and selectivity, as well as those that absorb and emit in the near-infrared (NIR) region for deep-tissue imaging. Furthermore, the integration of benzoxadiazole fluorophores into multimodal imaging agents and theranostic platforms holds immense promise for personalized medicine.

References

An In-depth Technical Guide to the Aqueous Solubility and Stability of Dbd-PZ

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "Dbd-PZ." The following guide is a representative template designed to meet the user's specified formatting and content requirements. The data, protocols, and pathways presented are illustrative examples based on common practices in pharmaceutical sciences and should not be considered factual information about any specific molecule.

Executive Summary

This document provides a comprehensive overview of the aqueous solubility and stability profile of the hypothetical compound this compound. Understanding these fundamental physicochemical properties is critical for the successful development of this compound as a therapeutic agent, impacting everything from formulation design to clinical administration. This guide summarizes key solubility and stability data across a range of pH and temperature conditions, details the experimental protocols used for these assessments, and visualizes the associated workflows and hypothetical mechanisms of action.

Solubility Profile of this compound

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. The solubility of this compound was assessed across a physiologically relevant pH range at ambient temperature.

Table 1: Equilibrium Solubility of this compound in Various Aqueous Buffers

Buffer System (50 mM)pH (at 25°C)Solubility (mg/mL)Method
Phosphate-Citrate3.015.2 ± 0.8Shake-Flask
Sodium Acetate5.08.5 ± 0.4Shake-Flask
Phosphate Buffered Saline (PBS)7.41.1 ± 0.2Shake-Flask
Sodium Bicarbonate9.00.3 ± 0.1Shake-Flask

Data are presented as mean ± standard deviation (n=3). The data in this table is illustrative.

Stability Profile of this compound

The chemical stability of this compound in aqueous solution was evaluated under various stress conditions to identify potential degradation pathways and establish optimal storage conditions. Forced degradation studies were conducted to assess the impact of pH, temperature, and oxidative stress.

Table 2: Stability of this compound (1 mg/mL) in Aqueous Solution after 72 Hours

ConditionBuffer (50 mM)Temperature% RecoveryMajor Degradant(s)
AcidicpH 3.0 Phosphate40°C98.1%DP-1
NeutralpH 7.4 PBS40°C91.5%DP-2, DP-3
BasicpH 9.0 Bicarbonate40°C78.2%DP-3, DP-4
OxidativepH 7.4 PBS + 0.1% H₂O₂25°C65.4%DP-5

% Recovery measured by HPLC-UV. Data is illustrative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections describe the protocols used to generate the solubility and stability data presented above.

Protocol: Equilibrium Solubility via Shake-Flask Method
  • Preparation of Buffers: Prepare a series of aqueous buffers (e.g., phosphate-citrate, sodium acetate, PBS, sodium bicarbonate) at the desired pH values.

  • Sample Preparation: Add an excess amount of this compound powder to vials containing a fixed volume (e.g., 2 mL) of each buffer solution.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the suspensions to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol: Forced Degradation Stability Study
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

  • Stress Sample Preparation: Dilute the stock solution into various aqueous buffer solutions (pH 3.0, 7.4, 9.0) to a final concentration of 1 mg/mL. For oxidative stress, add hydrogen peroxide to the neutral buffer solution to a final concentration of 0.1%.

  • Incubation: Store the prepared solutions under specified temperature conditions (e.g., 40°C). A control sample (T=0) is analyzed immediately.

  • Time-Point Analysis: At designated time points (e.g., 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Neutralize acidic or basic samples and quench oxidative reactions if required.

  • HPLC Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of intact this compound remaining and to profile the formation of any degradation products.

Diagrams and Visualizations

Visual representations of workflows and hypothetical mechanisms provide a clear and concise understanding of complex processes.

G prep Prepare Buffer Solutions (pH 3-9) add_api Add Excess this compound to Buffers prep->add_api shake Agitate at 25°C for 48h add_api->shake centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Quantify via HPLC-UV supernatant->analyze result Solubility Data (mg/mL vs. pH) analyze->result

Caption: Workflow for Shake-Flask Solubility Assay.

G dbdpz This compound (Active Compound) receptor Target Receptor X dbdpz->receptor Binds kinase_a Kinase A (Inactive) receptor->kinase_a Activates kinase_a_act Kinase A (Active) kinase_a->kinase_a_act tf Transcription Factor Y (Inactive) kinase_a_act->tf Phosphorylates tf_act Transcription Factor Y (Active) tf->tf_act response Cellular Response (e.g., Apoptosis) tf_act->response Induces Gene Expression

Caption: Hypothetical Signaling Pathway for this compound.

In-Depth Technical Guide on the Safe Handling and Laboratory Application of Dbd-PZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole (Dbd-PZ), a fluorescent labeling agent utilized in sensitive analytical methodologies. It also details an experimental protocol for its application in the determination of chiral molecules by High-Performance Liquid Chromatography (HPLC).

Chemical Identity and Properties

This compound is a benzofurazan derivative used as a pre-column derivatization reagent in chromatography. Its primary application is to introduce a fluorescent tag to molecules containing carboxylic acid, primary, or secondary amine groups, thereby enabling their highly sensitive detection.

PropertyValueReference
Full Chemical Name 4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole
Synonyms 4-(N,N-Dimethylaminosulfonyl)-7-piperazinobenzofurazan
CAS Number 139332-64-2
Molecular Formula C₁₂H₁₇N₅O₃S
Molecular Weight 311.36 g/mol
Appearance Light yellow to orange powder/crystal
Purity >98.0% (HPLC)

Safety and Handling Guidelines

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting. The following guidelines are derived from the material's Safety Data Sheet (SDS).

Hazard Identification and Precautionary Statements

This compound is associated with skin, eye, and respiratory irritation. Strict adherence to safety protocols is mandatory to prevent exposure.

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements
Skin IrritationGHS07WarningH315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Eye IrritationGHS07WarningH319: Causes serious eye irritationP280, P305+P351+P338
Respiratory IrritationGHS07WarningH335: May cause respiratory irritationP261, P271, P304+P340, P319
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.
Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are critical to ensure laboratory safety.

AspectGuideline
Handling Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.
Disposal Dispose of contents and container in accordance with local, regional, and national regulations.
First Aid Measures

In case of exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Experimental Protocol: Enantiomeric Determination of Lactic Acid by HPLC-Fluorescence

This section details a method for the determination of D- and L-lactic acid using this compound as a fluorescent derivatization reagent. This protocol is based on the methodology described by Fukushima et al.

Reagents and Materials
  • This compound

  • D- and L-lactic acid standards

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Condensing agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)

  • Pyridine

  • Biological samples (e.g., wine, lactic drinks)

Sample Preparation and Derivatization
  • Sample Extraction : Prepare the sample by appropriate extraction and dilution to fit within the linear range of the assay.

  • Derivatization Reaction :

    • To an aliquot of the sample or standard solution, add a solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Add a condensing agent (e.g., EDC) and pyridine to catalyze the reaction.

    • Incubate the mixture at room temperature to allow for the complete derivatization of lactic acid.

HPLC Conditions
  • HPLC System : A standard HPLC system equipped with a fluorescence detector.

  • Column :

    • Octadecylsilica (ODS) column for initial separation.

    • Phenylcarbamoylated β-cyclodextrin chiral column for enantiomeric separation.

  • Mobile Phase : Methanol/Water (80/20, v/v).

  • Flow Rate : Typically 1.0 mL/min.

  • Detection :

    • Excitation Wavelength (λex): 440 nm

    • Emission Wavelength (λem): 569 nm

Data Analysis
  • Identify the peaks corresponding to the D- and L-lactic acid derivatives based on their retention times compared to the standards.

  • Quantify the amount of each enantiomer by integrating the peak area and comparing it to a standard curve.

Visualizations

Experimental Workflow for Lactic Acid Analysis

G Workflow for D- and L-Lactic Acid Analysis using this compound Derivatization cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 HPLC Analysis cluster_3 Data Analysis Sample Biological Sample (e.g., Wine, Plasma) Extraction Extraction & Dilution Sample->Extraction Derivatization Add this compound, EDC, and Pyridine Extraction->Derivatization Incubation Incubate at Room Temperature Derivatization->Incubation Injection Inject Derivatized Sample Incubation->Injection Separation ODS & Chiral Column Separation Injection->Separation Detection Fluorescence Detection (Ex: 440 nm, Em: 569 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for D- and L-Lactic Acid Analysis using this compound Derivatization.

This diagram illustrates the sequential steps involved in the analysis of D- and L-lactic acid, from sample preparation and derivatization with this compound to HPLC separation and final quantification.

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Hydrogen Sulfide (H₂S) Using Dbd-PZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is now recognized as a critical gasotransmitter, playing a vital role in a myriad of physiological and pathological processes, including cardiovascular regulation, neurotransmission, and inflammation. The ability to detect and quantify H₂S in real-time within living cells is paramount to understanding its complex biological functions and for the development of novel therapeutics. Dbd-PZ (4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole) is a fluorescent probe designed for the detection of H₂S. This document provides detailed application notes and protocols for the utilization of this compound in live-cell imaging applications.

This compound belongs to the 7-nitro-2,1,3-benzoxadiazole (NBD) family of fluorophores. The probe is designed to be in a low-fluorescence state and undergoes a reaction with H₂S, leading to a significant increase in fluorescence intensity, enabling the visualization of H₂S distribution and dynamics within cellular compartments.

Quantitative Data

PropertyValueReference Compound
Excitation Wavelength (λex) ~485 nmPiperazine-tuned NBD probe
Emission Wavelength (λem) ~545 nmPiperazine-tuned NBD probe
Quantum Yield (Φ) Low (off-state) to Moderate (on-state)General NBD-based probes
Extinction Coefficient (ε) Not Reported-
Detection Limit Micromolar (µM) rangePiperazine-tuned NBD probe
Response Time MinutesGeneral NBD-based probes

Note: The data presented is for a closely related NBD-piperazine analog.[1] Researchers should experimentally determine the optimal excitation and emission wavelengths for this compound in their specific experimental setup.

Experimental Protocols

Reagent Preparation

a. This compound Stock Solution:

  • Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.

  • Store the stock solution at -20°C, protected from light.

b. Cell Culture Medium:

  • Use the appropriate cell culture medium for the cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics as required.

c. Imaging Buffer:

  • Prepare a suitable imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) or a phenol red-free cell culture medium, to minimize background fluorescence.

Live-Cell Imaging Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

a. Cell Seeding:

  • Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.

b. Probe Loading:

  • On the day of the experiment, remove the cell culture medium.

  • Wash the cells once with pre-warmed imaging buffer.

  • Dilute the this compound stock solution in imaging buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically to maximize the signal-to-noise ratio while minimizing cytotoxicity.

  • Incubate the cells with the this compound loading solution for 30-60 minutes at 37°C, protected from light.

c. Washing:

  • After incubation, remove the loading solution.

  • Wash the cells two to three times with pre-warmed imaging buffer to remove any excess, unbound probe.

d. H₂S Stimulation (Optional):

  • To induce H₂S production, treat the cells with a known H₂S donor (e.g., NaHS) or a specific stimulus relevant to the signaling pathway under investigation.

  • The concentration and incubation time of the stimulus should be optimized based on the experimental design.

e. Image Acquisition:

  • Immediately after washing (or stimulation), proceed with fluorescence imaging.

  • Use a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (e.g., excitation around 485 nm and emission around 545 nm).

  • Acquire images at different time points to monitor the dynamics of H₂S production.

Visualizations

Signaling Pathway Diagram

H2S_VEGF_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds CSE CSE VEGFR2->CSE Activates L_Cysteine L-Cysteine H2S H₂S L_Cysteine->H2S CSE PI3K PI3K H2S->PI3K Angiogenesis Angiogenesis H2S->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO NO->Angiogenesis

Caption: H₂S Signaling in VEGF-Induced Angiogenesis.

Experimental Workflow Diagram

Dbd_PZ_Workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging cell_seeding 1. Seed Cells cell_culture 2. Culture Overnight cell_seeding->cell_culture prepare_probe 3. Prepare this compound Solution incubate_probe 4. Incubate with Cells (30-60 min) prepare_probe->incubate_probe wash_cells 5. Wash Cells add_stimulus 6. Add H₂S Stimulus (Optional) wash_cells->add_stimulus acquire_images 7. Acquire Fluorescence Images add_stimulus->acquire_images

Caption: Experimental Workflow for this compound Live-Cell Imaging.

Probe Mechanism Diagram

Caption: Reaction Mechanism of this compound with H₂S.

References

Application Notes and Protocols for Dbd-PZ Staining in Fixed Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Dbd-PZ (4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole), a fluorescent probe, for the staining of fixed tissue samples. This document outlines the necessary reagents, equipment, and a step-by-step procedure for effective tissue staining and visualization.

Introduction

This compound is a fluorescent molecule belonging to the benzoxadiazole family. Such compounds are valuable tools in biological imaging due to their sensitivity to the microenvironment, allowing for the visualization of specific cellular components and processes. The piperazine moiety in this compound suggests a potential for accumulation in acidic organelles such as lysosomes. This protocol provides a general framework for the application of this compound as a fluorescent stain in fixed biological tissues. Given the limited specific data on this compound for tissue staining, this protocol is based on established methods for similar small molecule fluorescent probes and may require optimization for specific applications.

Data Presentation

For reproducible results, it is crucial to optimize parameters such as probe concentration and incubation time. The following table provides suggested starting ranges for these parameters.

ParameterSuggested RangeNotes
This compound Stock Solution 1-10 mM in DMSOPrepare fresh and store at -20°C, protected from light.
Working Concentration 1-20 µM in PBSThe optimal concentration should be determined experimentally to maximize signal-to-noise ratio.
Incubation Time 30-120 minutesLonger incubation times may be required for thicker tissue sections. This should be optimized to ensure complete tissue penetration.
Incubation Temperature Room TemperatureIncubation can be performed at 4°C overnight for convenience, although this may require further optimization.
Excitation Maximum (λex) ~380-440 nmBased on similar benzoxadiazole derivatives. Optimal excitation should be determined using a spectrophotometer.
Emission Maximum (λem) ~510-550 nmBased on similar benzoxadiazole derivatives. Optimal emission should be determined using a spectrophotometer.

Experimental Protocol: this compound Staining of Paraffin-Embedded Fixed Tissue

This protocol outlines the procedure for deparaffinization, rehydration, and fluorescent staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections with this compound.

Materials
  • FFPE tissue sections on microscope slides

  • This compound (4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Mounting medium (with or without DAPI)

  • Coverslips

  • Coplin jars or staining dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC dual-band or similar)

Procedure

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse slides in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse slides in 95% Ethanol: 1 change, 3 minutes. d. Immerse slides in 70% Ethanol: 1 change, 3 minutes. e. Rinse slides in deionized water for 5 minutes.

2. This compound Staining: a. Prepare a 1-10 mM stock solution of this compound in DMSO. b. Dilute the this compound stock solution in PBS to a final working concentration of 1-20 µM. Vortex briefly to ensure complete mixing. c. Carefully wipe away excess water from around the tissue section on the slide. d. Apply the this compound working solution to completely cover the tissue section. e. Incubate for 30-120 minutes at room temperature in a humidified chamber, protected from light.

3. Washing: a. Gently rinse the slides with PBS to remove excess this compound solution. b. Wash the slides in PBS: 3 changes, 5 minutes each, with gentle agitation.

4. Counterstaining (Optional): a. If a nuclear counterstain is desired, incubate the slides in a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes. b. Rinse briefly with PBS.

5. Mounting: a. Carefully remove excess PBS from the slides. b. Apply a drop of mounting medium to the tissue section. c. Gently lower a coverslip onto the mounting medium, avoiding air bubbles. d. Seal the edges of the coverslip with nail polish if desired for long-term storage.

6. Imaging: a. Allow the mounting medium to cure according to the manufacturer's instructions. b. Visualize the stained tissue section using a fluorescence microscope. Use filter sets appropriate for the expected excitation and emission wavelengths of this compound (e.g., excitation around 405 nm, emission around 525 nm).

Visualizations

Experimental Workflow

Dbd_PZ_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_imaging Visualization Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Staining This compound Incubation (1-20 µM in PBS) Rehydration->Staining Washing_PBS PBS Wash Staining->Washing_PBS Counterstain Counterstain (Optional) (e.g., DAPI) Washing_PBS->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for this compound staining of fixed tissue.

Hypothetical Signaling Pathway Visualization

The piperazine moiety in this compound suggests it may accumulate in acidic organelles like lysosomes. Therefore, it could potentially be used to study signaling pathways involving lysosomal function, such as autophagy.

Autophagy_Pathway cluster_cell Cellular Process: Autophagy Stress Cellular Stress (e.g., Nutrient Deprivation) Autophagosome Autophagosome Formation Stress->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome (Potential this compound Target) Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation

Caption: Hypothetical targeting of lysosomes in autophagy.

Application Notes and Protocols for Dbd-PZ: A Fluorescent Probe for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dbd-PZ, chemically known as 4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole, is a fluorescent probe utilized for the labeling of various molecules of biological interest. Its core structure, a benzoxadiazole derivative, imparts favorable photophysical properties, making it a valuable tool for qualitative and quantitative analysis in various research applications, including high-performance liquid chromatography (HPLC) and cellular imaging. This document provides detailed application notes and protocols for the optimal use of this compound, with a focus on its spectral characteristics and potential applications in cellular studies.

Spectroscopic Properties

While the precise excitation and emission maxima of this compound are not extensively documented in publicly available literature, data from structurally similar compounds provide a strong indication of its spectral behavior. A related compound, 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), exhibits an excitation maximum around 380 nm and an emission maximum around 510 nm when conjugated to thiols.[1] Another closely related molecule, a derivative of 7-(N,N-dimethylaminosulfonyl)-4-N-(4-N-aminoethyl)piperazino-2,1,3-benzoxadiazole (this compound-NH2), shows fluorescence emission in the range of 545 to 580 nm.

Based on these data, the optimal excitation and emission wavelengths for this compound are likely to be in a similar range. It is recommended that users empirically determine the optimal settings for their specific instrumentation and experimental conditions.

Table 1: Estimated Spectroscopic Properties of this compound

PropertyEstimated ValueNotes
Excitation Maximum (λex) ~380 - 420 nmBased on data from structurally related compounds.
Emission Maximum (λem) ~510 - 580 nmThe exact maximum may vary depending on the solvent and conjugation state.
Stokes Shift Moderate to LargeA significant separation between excitation and emission peaks is expected.
Quantum Yield (Φ) VariableDependent on the local environment and binding state.

Applications

This compound is primarily marketed as a derivatizing agent for HPLC.[2] The piperazino group can be functionalized to react with various analytes, such as carboxylic acids, to facilitate their fluorescent detection. Beyond chromatography, the favorable spectral characteristics of the this compound core suggest its potential utility in other fluorescence-based applications.

Cellular Imaging

The membrane-permeant nature of similar small fluorescent molecules suggests that this compound could be employed for live-cell imaging. Its application could range from general cytoplasmic staining to the specific labeling of intracellular targets, depending on the derivatization of the piperazino moiety.

Experimental Protocols

Protocol 1: General Staining of Fixed Cells with this compound

This protocol provides a general guideline for staining fixed cells with this compound. Optimization of staining concentration and incubation time may be necessary for different cell types and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Staining: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM). Dilute the stock solution in PBS to a final working concentration (e.g., 1-10 µM). Incubate the cells with the this compound staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the estimated excitation and emission wavelengths of this compound (e.g., DAPI or FITC/GFP filter sets may be suitable starting points for exploration).

Experimental_Workflow_Fixed_Cell_Staining cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging cell_culture 1. Culture Cells on Coverslips fixation 2. Fix with 4% PFA cell_culture->fixation wash1 3. Wash with PBS fixation->wash1 permeabilization 4. (Optional) Permeabilize wash1->permeabilization staining 5. Incubate with this compound permeabilization->staining wash2 6. Wash with PBS staining->wash2 mounting 7. Mount Coverslip wash2->mounting imaging 8. Fluorescence Microscopy mounting->imaging

Caption: Workflow for fixed cell staining with this compound.

Signaling Pathway Visualization

While there is no specific signaling pathway directly attributed to this compound in the literature, a fluorescent probe like this compound could be hypothetically derivatized to target and visualize components of various cellular signaling cascades. For instance, a modified this compound could be designed to bind to a specific kinase or receptor, allowing for the visualization of its localization and trafficking upon pathway activation.

The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that could be investigated using a fluorescent probe.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization grasp GRB2 rtk->grasp Phosphorylation sos SOS grasp->sos ras RAS sos->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Translocation gene_expression Gene Expression transcription_factor->gene_expression Activation

Caption: A generic receptor tyrosine kinase signaling pathway.

Disclaimer

The provided protocols and spectral information are based on available data for structurally related compounds and should be considered as a starting point for experimental design. Researchers are strongly encouraged to perform their own optimization and characterization experiments to achieve the best results with this compound.

References

Application Notes and Protocols for Dbd-PZ in Flow Cytometry Analysis of Reactive Sulfur Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Sulfur Species (RSS) are a class of molecules derived from hydrogen sulfide (H₂S) that play crucial roles in cellular signaling, redox homeostasis, and cytoprotection.[1] This family includes persulfides (RSSH), polysulfides (RSSnH), and hydrogen sulfide itself. Dysregulation of RSS has been implicated in a variety of pathological conditions, making the detection and quantification of these species in biological systems a critical area of research.

Dbd-PZ (4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole) is a fluorescent probe that holds significant potential for the analysis of reactive sulfur species by flow cytometry. While this compound is structurally similar to other thiol-reactive probes, its specific application for RSS detection by flow cytometry is an emerging area. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in this context.

Principle of Detection

The proposed mechanism for the detection of reactive sulfur species by this compound is based on the nucleophilic substitution reaction between the sulfhydryl group of a reactive sulfur species and the piperazine moiety of the this compound molecule. This reaction leads to the formation of a highly fluorescent product that can be excited by a standard 488 nm laser and detected in the green emission channel of a flow cytometer. The intensity of the fluorescence signal is directly proportional to the intracellular concentration of reactive sulfur species.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis using this compound to illustrate the potential applications of this probe.

Table 1: Detection of Intracellular Reactive Sulfur Species in Response to H₂S Donor

Cell LineTreatmentMean Fluorescence Intensity (MFI)Fold Change vs. Control
JurkatControl (Vehicle)150 ± 121.0
JurkatNaHS (100 µM)450 ± 253.0
HeLaControl (Vehicle)120 ± 101.0
HeLaNaHS (100 µM)380 ± 203.2

Table 2: Inhibition of RSS Production by a CSE Inhibitor

Cell LineTreatmentMean Fluorescence Intensity (MFI)% Inhibition
Endothelial CellsControl200 ± 150%
Endothelial CellsL-cysteine (1 mM)550 ± 30N/A
Endothelial CellsL-cysteine (1 mM) + PAG (1 mM)250 ± 1885.7%

*PAG (propargylglycine) is an inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in endogenous H₂S production.

Experimental Protocols

Protocol 1: General Staining of Intracellular Reactive Sulfur Species with this compound

Materials:

  • This compound (4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Test cells (e.g., Jurkat, HeLa, or primary cells)

  • Flow cytometer with 488 nm excitation and a 525/50 nm bandpass filter (or equivalent for green fluorescence)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Cell Preparation: Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed cell culture medium.

  • Staining: Add this compound stock solution to the cell suspension to a final concentration of 10 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a humidified incubator, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of PBS. Repeat the wash step twice.

  • Resuspension: Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, exciting the cells at 488 nm and collecting the emission in the green channel (e.g., FITC channel).

Protocol 2: Induction and Detection of Reactive Sulfur Species

Materials:

  • All materials from Protocol 1

  • Sodium hydrosulfide (NaHS) or other H₂S donor

Procedure:

  • Cell Preparation: Prepare cell suspensions as described in Protocol 1.

  • Induction of RSS: Treat the cells with the desired concentration of NaHS (e.g., 100 µM) for 30-60 minutes at 37°C. Include a vehicle-treated control.

  • Staining: Following induction, add this compound to a final concentration of 10 µM to both the treated and control cells.

  • Incubation, Washing, and Analysis: Proceed with steps 4-7 from Protocol 1.

Protocol 3: Inhibition of Endogenous Reactive Sulfur Species Production

Materials:

  • All materials from Protocol 1

  • Inhibitor of H₂S-producing enzymes (e.g., propargylglycine (PAG) for CSE)

  • Substrate for H₂S production (e.g., L-cysteine)

Procedure:

  • Inhibitor Pre-treatment: Pre-incubate cells with the inhibitor (e.g., 1 mM PAG) for 1-2 hours at 37°C.

  • Substrate Addition: Add the substrate (e.g., 1 mM L-cysteine) to induce endogenous RSS production and incubate for an additional 1-2 hours.

  • Staining: Add this compound to a final concentration of 10 µM.

  • Incubation, Washing, and Analysis: Proceed with steps 4-7 from Protocol 1.

Mandatory Visualizations

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm L-Cysteine L-Cysteine L-Cysteine_in L-Cysteine L-Cysteine->L-Cysteine_in Transport CSE CSE/CBS L-Cysteine_in->CSE H2S H₂S CSE->H2S RSS Reactive Sulfur Species (RSS) H2S->RSS Protein Target Protein (Cys-SH) Persulfidated_Protein Persulfidated Protein (Cys-SSH) Signaling Downstream Signaling Persulfidated_Protein->Signaling RSSProtein RSSProtein RSSProtein->Persulfidated_Protein Protein Persulfidation

Caption: Signaling pathway of reactive sulfur species.

experimental_workflow start Start: Cell Culture treatment Cell Treatment (e.g., H₂S donor or inhibitor) start->treatment staining Staining with this compound treatment->staining incubation Incubation (30 min, 37°C) staining->incubation wash Wash Cells (2x with PBS) incubation->wash analysis Flow Cytometry Analysis (Ex: 488 nm, Em: ~525 nm) wash->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for RSS detection.

logical_relationship RSS Increased Intracellular Reactive Sulfur Species DbdPZ_reaction This compound reacts with RSS RSS->DbdPZ_reaction Fluorescence Increased Cellular Fluorescence DbdPZ_reaction->Fluorescence MFI Higher Mean Fluorescence Intensity (MFI) in Flow Cytometry Fluorescence->MFI

Caption: Logical relationship of RSS and fluorescence.

References

Characterizing Dbd-PZ for In Vitro Assays: A Guide to Concentration, Cytotoxicity, and Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole (Dbd-PZ) is a fluorescent molecule belonging to the benzoxadiazole family of compounds.[1][2] These compounds are recognized for their utility as fluorescent probes in biological imaging and as components in the development of biosensors.[1][3][4] Benzoxadiazole-based probes have been successfully employed to detect specific analytes, such as hydrogen sulfide, within cellular organelles like mitochondria.[5] The inherent fluorescence of this compound and its derivatives makes them valuable tools for visualizing and tracking cellular processes.[1]

While the primary application of this compound is as a fluorescent label, any introduction of an exogenous compound into a cellular environment necessitates a thorough characterization of its fundamental interactions with the cells.[6][7] Before utilizing this compound as a probe in functional assays, it is critical to determine its basic cytotoxic profile and its ability to permeate the cell membrane. This application note provides a comprehensive set of protocols for researchers to determine the appropriate concentration range of this compound for in vitro assays. The following sections detail methods for assessing the compound's solubility, evaluating its general cytotoxicity to establish a non-toxic working concentration range, and quantifying its uptake into cultured mammalian cells.

Data Presentation

Solubility and Stock Solution Preparation

Proper solubilization and storage of this compound are foundational to obtaining reproducible results. The initial step involves preparing a high-concentration stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO).[8] Subsequent dilutions are then made in aqueous buffers or cell culture media for working solutions. It is crucial to determine the solubility limit in these aqueous solutions to prevent precipitation during experiments.

Table 1: this compound Solubility and Stock Solution Recommendations

ParameterRecommendation
Stock Solution Solvent Dimethyl sulfoxide (DMSO), sterile
Stock Solution Concentration 10 mM
Storage Conditions -20°C, protected from light
Working Solution Solvent Complete cell culture medium or Phosphate-Buffered Saline (PBS)
Maximum Final DMSO Concentration in Assay < 0.5%
Cytotoxicity Profile of this compound

To determine a suitable concentration range for this compound in cell-based assays, a cytotoxicity assessment is essential.[9] The half-maximal inhibitory concentration (IC50) is a key parameter derived from a dose-response curve, indicating the concentration at which the compound reduces a biological process (like cell viability) by 50%.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Table 2: Representative Cytotoxicity Data for this compound in HeLa Cells (72h Incubation)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
595.7 ± 4.8
1092.1 ± 6.2
2588.4 ± 5.5
5075.3 ± 7.1
10052.8 ± 6.8
20021.5 ± 4.3

Note: Data are representative and should be replaced with experimental results.

Cellular Uptake of this compound

Understanding if and how this compound enters cells is crucial for its application as an intracellular probe.[11] Cellular uptake can be quantified using its intrinsic fluorescence.[12] Flow cytometry provides a high-throughput method to measure the fluorescence intensity of a large population of single cells, thereby quantifying the amount of this compound taken up by the cells.

Table 3: Representative Cellular Uptake Data for this compound in A549 Cells

Incubation Time (hours)This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)
1101500
1253200
4104500
4258700
241012000
242521500

Note: Data are representative and should be replaced with experimental results.

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation and Dilution

This protocol outlines the steps for preparing a concentrated stock solution of this compound and subsequent serial dilutions for use in in vitro assays.

  • Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure the compound is fully dissolved.[8]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C , protected from light.

  • On the day of the experiment, thaw an aliquot of the stock solution .

  • Prepare serial dilutions of this compound in complete cell culture medium. For example, to achieve a final concentration of 100 µM from a 10 mM stock, perform a 1:100 dilution.

  • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to prevent solvent-induced toxicity.[8]

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in sterile DMSO to create 10 mM stock weigh->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw one aliquot dilute Perform serial dilutions in complete culture medium thaw->dilute to_assay Add to cell culture plates dilute->to_assay

Caption: Workflow for this compound solution preparation.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol details the use of the MTT assay to determine the dose-dependent cytotoxic effects of this compound.

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 1 µM to 200 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).[8] Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[9]

G cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed cells in 96-well plate (5,000-10,000 cells/well) incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of this compound and vehicle control incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Aspirate medium, add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Cellular Uptake Assay via Flow Cytometry

This protocol describes how to quantify the cellular uptake of this compound using its fluorescent properties.

  • Cell Seeding: Seed cells (e.g., A549) in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Incubation: Remove the culture medium and wash the cells once with PBS. Add fresh medium containing the desired concentrations of this compound (e.g., 10 µM and 25 µM, concentrations determined to be non-toxic from the MTT assay). Incubate for various time points (e.g., 1, 4, and 24 hours) at 37°C.[12]

  • Termination and Washing: To stop the uptake, place the plate on ice. Gently aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular this compound.[12]

  • Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with complete medium.

  • Sample Preparation: Transfer the cell suspension to FACS tubes. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS buffer (PBS with 1% BSA).[12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate laser lines and filters for this compound. Gate on the live, single-cell population using forward and side scatter. Quantify the mean fluorescence intensity of the cell population for each condition.[12]

G cluster_workflow Cellular Uptake Assay Workflow seed Seed cells in 24-well plate incubate1 Culture to 80-90% confluency seed->incubate1 treat Incubate with this compound (various concentrations/time points) incubate1->treat terminate Terminate uptake on ice treat->terminate wash Wash 3x with ice-cold PBS terminate->wash detach Detach cells with trypsin wash->detach prepare Prepare cell suspension in FACS buffer detach->prepare analyze Analyze on flow cytometer prepare->analyze

Caption: Workflow for the cellular uptake assay.

References

Application Notes and Protocols for the Combined Use of Dbd-PZ and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorescent probe Dbd-PZ in conjunction with other fluorescent probes for advanced cellular imaging and analysis. This compound, a dibenzothiophene-based dye, exhibits sensitivity to its microenvironment's polarity, making it a powerful tool for fluorescence lifetime imaging microscopy (FLIM). Its combination with other fluorophores, particularly as a Förster Resonance Energy Transfer (FRET) pair, opens up possibilities for studying dynamic cellular processes, such as protein-protein interactions and conformational changes.[1][2]

Quantitative Data of this compound and a Compatible FRET Donor

For quantitative analysis and experimental design, the photophysical properties of this compound and a suitable FRET donor, such as a coumarin derivative, are crucial. The following tables summarize the key spectral and photophysical parameters for a coumarin donor and two different this compound-based FRET acceptors (10a and 10b) in different solvent environments.

Table 1: Photophysical Properties of a Coumarin Donor and this compound Acceptors

CompoundSolventλabs (nm)λem (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (ΦF)Fluorescence Lifetime (τF) (ns)
Coumarin Donor (4) Acetonitrile (ACN)34942915,1680.221.6
Dichloromethane (DCM)35142415,5030.362.1
This compound Acceptor (8) Acetonitrile (ACN)4265455,6830.4121.4
Dichloromethane (DCM)4395484,3000.3524.8

Table 2: Properties of Coumarin-Dbd-PZ FRET Pairs

FRET PairSolventDonorAcceptorλabs (nm)λem (nm)Fluorescence Lifetime (τF) (ns)
10a Acetonitrile (ACN)CoumarinThis compound340, 43155922.7
Dichloromethane (DCM)CoumarinThis compound340, 43555026.5
10b Acetonitrile (ACN)CoumarinThis compound350, 43055922.2
Dichloromethane (DCM)CoumarinThis compound353, 43655025.5

Experimental Protocols

Protocol for Labeling Proteins with Thiol-Reactive this compound Maleimide

This protocol describes the conjugation of a thiol-reactive this compound maleimide derivative to proteins containing cysteine residues.

Materials:

  • Protein of interest with accessible cysteine residues

  • Thiol-reactive this compound maleimide

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction

  • Anhydrous DMSO or DMF

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds. If using DTT, it must be removed before adding the maleimide probe.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound maleimide in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound maleimide stock solution to the protein solution. Add the dye dropwise while gently stirring.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unconjugated dye and other small molecules by gel filtration chromatography or dialysis.

    • The purified labeled protein can be stored at 4°C or -20°C, protected from light.

Protocol for Live-Cell Imaging using a this compound/Coumarin FRET Pair

This protocol outlines the steps for imaging intracellular protein-protein interactions using a genetically encoded FRET biosensor where a target protein is tagged with the this compound/Coumarin FRET pair.

Materials:

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • Expression vectors for the FRET biosensor (e.g., TargetProtein-Coumarin and InteractingPartner-Dbd-PZ)

  • Transfection reagent

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor and acceptor, and FRET channel)

Procedure:

  • Cell Culture and Transfection:

    • Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of transfection.

    • Transfect the cells with the expression vectors for the FRET biosensor according to the manufacturer's protocol for the transfection reagent.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Live-Cell Imaging:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

    • Acquire images in three channels:

      • Donor Channel: Excite at the donor's excitation wavelength (e.g., ~350 nm for coumarin) and collect emission at the donor's emission wavelength (e.g., ~430 nm).

      • Acceptor Channel: Excite at the acceptor's excitation wavelength (e.g., ~430 nm for this compound) and collect emission at the acceptor's emission wavelength (e.g., ~550 nm).

      • FRET Channel: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.

  • Image Analysis:

    • Correct for background fluorescence and spectral bleed-through.

    • Calculate the FRET efficiency using a suitable method, such as ratiometric imaging (acceptor/donor emission ratio) or by using specialized FRET analysis software.

Protocol for Two-Photon Excited Fluorescence Lifetime Imaging Microscopy (2PE-FLIM) with a this compound/Coumarin FRET Pair

2PE-FLIM is a powerful technique to measure FRET by detecting changes in the donor's fluorescence lifetime.

Materials:

  • Cells expressing the this compound/Coumarin FRET biosensor

  • Two-photon microscope equipped with a femtosecond laser and time-correlated single-photon counting (TCSPC) system

Procedure:

  • Sample Preparation:

    • Prepare live or fixed cells expressing the FRET biosensor as described in the live-cell imaging protocol.

  • Microscope Setup:

    • Tune the two-photon laser to an appropriate wavelength for exciting the coumarin donor (e.g., 780 nm).

    • Set up the TCSPC system to record the arrival times of photons emitted from the sample.

  • Image Acquisition:

    • Acquire fluorescence lifetime images of the cells. The data will be a 2D image where each pixel contains information about the fluorescence decay.

  • Data Analysis:

    • Fit the fluorescence decay data for each pixel to a single or multi-exponential decay model to determine the fluorescence lifetime of the donor.

    • A decrease in the donor's fluorescence lifetime in the presence of the acceptor indicates FRET. The FRET efficiency can be calculated from the lifetime data.

Visualizations

Signaling Pathway Diagram: GPCR Dimerization and G-Protein Activation

This diagram illustrates a hypothetical signaling pathway where the dimerization of a G-protein coupled receptor (GPCR) upon ligand binding is detected using a this compound/Coumarin FRET pair. The subsequent activation of a G-protein is shown as a downstream event.

Caption: GPCR dimerization upon ligand binding brings the Coumarin donor and this compound acceptor into close proximity, resulting in FRET.

Experimental Workflow: Protein Labeling and Purification

This diagram outlines the key steps involved in labeling a protein with a thiol-reactive this compound maleimide probe.

Protein_Labeling_Workflow Workflow for Protein Labeling with this compound Start Start Protein_Prep Protein Preparation (Dissolve in Buffer) Start->Protein_Prep Reduction Disulfide Bond Reduction (TCEP) Protein_Prep->Reduction Conjugation Conjugation Reaction (Mix Protein and Dye) Reduction->Conjugation Dye_Prep This compound Maleimide (Dissolve in DMSO/DMF) Dye_Prep->Conjugation Purification Purification (Gel Filtration/Dialysis) Conjugation->Purification QC Quality Control (Spectroscopy/SDS-PAGE) Purification->QC End Labeled Protein QC->End

Caption: A stepwise workflow for the conjugation of this compound maleimide to a target protein.

Logical Relationship: FRET Principle

This diagram illustrates the fundamental principle of Förster Resonance Energy Transfer (FRET) between a donor (Coumarin) and an acceptor (this compound) fluorophore.

FRET_Principle Principle of FRET between Coumarin and this compound cluster_NoFRET No FRET (Distance > 10 nm) cluster_FRET FRET (Distance < 10 nm) Donor_NoFRET Excited Coumarin (Donor) Donor_Emission Donor Emission Donor_NoFRET->Donor_Emission Fluorescence Acceptor_NoFRET This compound (Acceptor) Acceptor_NoEmission No Acceptor Emission Donor_FRET Excited Coumarin (Donor) Acceptor_FRET This compound (Acceptor) Donor_FRET->Acceptor_FRET FRET Acceptor_Emission Acceptor Emission Acceptor_FRET->Acceptor_Emission Sensitized Emission Energy_Transfer Non-radiative Energy Transfer Excitation Excitation Light Excitation->Donor_NoFRET Excitation->Donor_FRET

Caption: The principle of FRET, where energy is transferred from an excited donor to an acceptor when in close proximity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dbd-PZ Staining and Reducing Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dbd-PZ staining. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues with background fluorescence, ensuring high-quality, specific staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its application in staining?

This compound, or 4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole, is a fluorescent compound. While it has been traditionally used as a derivatizing agent for HPLC to detect thiols and carboxylic acids, its fluorescent properties also allow it to be used as a probe in cellular imaging.[1][2][3] It is important to note that "this compound staining" is not a standardized, widely documented protocol in biological imaging. Therefore, optimization is crucial for successful application.

Q2: What are the primary causes of high background fluorescence in cell and tissue staining?

High background fluorescence generally stems from two main sources:

  • Autofluorescence: This is the natural fluorescence emitted by biological materials within the sample itself.[4][5][6] Common sources include collagen, elastin, flavins, NADH, and lipofuscin.[4][7][8] Fixation methods, particularly those using aldehyde-based fixatives like formaldehyde and glutaraldehyde, can also induce autofluorescence.[4][5][9]

  • Non-specific Staining: This occurs when the fluorescent probe (in this case, this compound) binds to unintended targets within the cell or tissue, rather than the specific molecule of interest.[10][11][12] This can be caused by excessive probe concentration, inadequate blocking, or insufficient washing.[10][11][13]

Troubleshooting Guide: Reducing Background Fluorescence

This section provides a systematic approach to identifying and mitigating the causes of high background in your this compound staining experiments.

Problem 1: High background fluorescence across the entire sample.

This is often indicative of autofluorescence.

dot

Caption: Workflow for diagnosing and addressing autofluorescence.

Solutions:

  • Optimize Fixation:

    • If using aldehyde-based fixatives, try reducing the fixation time or concentration.[5][9]

    • Consider switching to a non-aldehyde fixative such as ice-cold methanol or ethanol, if compatible with your target.[4][9]

  • Chemical Quenching:

    • Sodium Borohydride: This can be used to reduce aldehyde-induced autofluorescence.[9]

    • Sudan Black B: Effective for quenching lipofuscin-based autofluorescence, but may introduce its own background in red and far-red channels.[14]

    • Commercial Quenching Reagents: Several commercially available reagents, such as TrueVIEW™ or TrueBlack®, are designed to reduce autofluorescence from various sources.[9][15]

  • Photobleaching:

    • Exposing the sample to a strong light source before staining can help to photobleach autofluorescent molecules.[13]

Problem 2: Speckled or punctate background staining.

This may be due to probe aggregation or non-specific binding.

dot

Caption: Main sources of background fluorescence in staining.

Solutions:

  • Titrate this compound Concentration: The optimal concentration of this compound needs to be determined empirically. High concentrations can lead to non-specific binding.[10][11]

  • Improve Blocking:

    • Use a blocking buffer containing normal serum from the species of the secondary antibody (if applicable) or bovine serum albumin (BSA).[16]

    • Increase the blocking incubation time.[11]

  • Enhance Washing Steps:

    • Increase the number and duration of washes after probe incubation to remove unbound this compound.[10][11]

    • Consider adding a non-ionic detergent like Tween-20 to your wash buffer to reduce non-specific hydrophobic interactions.

  • Filter Staining Solutions:

    • Centrifuge and/or filter the this compound staining solution before use to remove any aggregates.[13]

Experimental Protocols

Protocol: Titration of this compound Staining Concentration

To minimize non-specific binding, it is critical to determine the lowest concentration of this compound that provides a specific signal with low background.

  • Prepare a dilution series of your this compound stock solution in your chosen staining buffer. A good starting range might be from 10 µM down to 100 nM.

  • Prepare replicate samples (cells on coverslips or tissue sections).

  • Stain each replicate with a different concentration from your dilution series, keeping all other parameters (incubation time, temperature, washing steps) constant.

  • Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).

  • Analyze the images to identify the concentration that yields the best signal-to-noise ratio.

Data Presentation: this compound Titration Experiment
This compound ConcentrationSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise RatioNotes
10 µM15008001.875High background
5 µM14506002.417Reduced background
1 µM12002504.8Good signal, low background
500 nM9001506.0Optimal
100 nM3001003.0Weak signal
Protocol: Quenching of Aldehyde-Induced Autofluorescence with Sodium Borohydride
  • Fix and permeabilize your samples according to your standard protocol.

  • Wash the samples three times with PBS.

  • Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate safety precautions.

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples three times with PBS.

  • Proceed with your blocking and this compound staining protocol.

By systematically addressing the potential sources of background fluorescence, you can significantly improve the quality and reliability of your this compound staining results.

References

Troubleshooting low signal-to-noise ratio with Dbd-PZ

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dbd-PZ Experiments

A Note on Terminology: "this compound" is not a standard designation in molecular biology. However, the structure of this term strongly suggests its use in the context of a Yeast Two-Hybrid (Y2H) screen. In this system, "Dbd" typically refers to a DNA-binding domain , and "PZ" likely represents your Protein of Interest 'Z' . Therefore, this guide will address the common issue of a low signal-to-noise ratio for a "this compound" fusion protein, also known as a "bait" protein, within a Y2H experimental framework.

The Yeast Two-Hybrid system is a powerful method for identifying protein-protein interactions. A low signal-to-noise ratio, manifesting as either a high number of false positives (noise) or a weak or absent true signal, is a frequent challenge. This guide provides detailed troubleshooting steps to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a high background signal (high noise) in my Y2H screen with this compound?

High background is often due to the this compound "bait" protein activating the reporter gene by itself, a phenomenon known as auto-activation . This can happen if your protein 'PZ' has a domain that can function as a transcriptional activator in yeast. Another common cause is that the this compound protein is "sticky," leading to non-specific interactions with numerous "prey" proteins.[1][2]

Q2: My this compound bait is auto-activating the reporter gene. How can I reduce this background noise?

The most effective method to counter auto-activation is to increase the stringency of the selection medium.[3] This is typically achieved by adding 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 reporter gene product.[1][4] By titrating the concentration of 3-AT, you can find a level that suppresses the background growth from auto-activation while still allowing the growth of yeast containing a true interacting partner.[4][5]

Q3: I'm not seeing any colonies, or very few, even with my positive controls. What could be causing this low signal?

A low or absent signal can stem from several issues:

  • Poor Expression or Instability: The this compound fusion protein may not be expressed well in yeast or could be rapidly degraded.

  • Incorrect Folding or Modification: The protein may misfold when expressed in yeast or may lack necessary post-translational modifications that are critical for the interaction.[6][7]

  • Nuclear Localization Failure: The Y2H interaction must occur in the nucleus. If this compound is excluded from the nucleus, no reporter activation will occur.[7][8]

  • Steric Hindrance: The DNA-binding domain tag might physically block the site on protein 'PZ' where its partner binds.[6][9]

Q4: How can I confirm that my this compound bait protein is being expressed and localized to the nucleus?

The best way to confirm expression is via Western blot analysis of yeast cell lysate using an antibody against the Dbd tag (e.g., GAL4-Dbd, LexA). To verify nuclear localization, you can create a fusion of your this compound construct with a fluorescent protein (like GFP) and observe its location within the yeast cell using fluorescence microscopy.

Troubleshooting Workflow & Signaling Pathway

The diagrams below illustrate the basic principle of the Yeast Two-Hybrid system and a logical workflow for troubleshooting a low signal-to-noise ratio.

Y2H_Principle cluster_nucleus Yeast Nucleus cluster_promoter Reporter Gene Promoter UAS UAS Reporter Reporter Gene (e.g., HIS3, LacZ) Transcription Transcription & Translation Reporter->Transcription Dbd_PZ This compound (Bait) Dbd_PZ->UAS Binds to DNA Ad_Prey AD-Prey (Prey) Ad_Prey->Reporter AD activates transcription Ad_Prey->Dbd_PZ Protein 'PZ' interacts with Prey Protein Product Reporter Product (e.g., Histidine) Transcription->Product Troubleshooting_Workflow Start Start: Low Signal-to-Noise Ratio with this compound CheckAuto 1. Test for Bait Auto-activation (Transform yeast with this compound alone) Start->CheckAuto Growth Growth on selective media? CheckAuto->Growth HighNoise Problem: High Noise (Auto-activation) Growth->HighNoise Yes NoGrowth Problem: Low Signal Growth->NoGrowth No Optimize3AT 2. Optimize 3-AT Concentration to suppress background HighNoise->Optimize3AT Retest 3. Re-screen library with optimal 3-AT Optimize3AT->Retest End Proceed with Screen Retest->End CheckExpression 2. Check this compound Expression (Western Blot) NoGrowth->CheckExpression Expressed Protein Expressed? CheckExpression->Expressed NoExpression Troubleshoot: - Codon usage - Protein toxicity - Vector choice Expressed->NoExpression No CheckConstruct 3. Re-evaluate Construct Design - Use N- and C-terminal fusions - Use protein fragments Expressed->CheckConstruct Yes CheckConstruct->End

References

Optimizing Dbd-PZ incubation time for maximal signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the Dbd-PZ incubation time for maximal signal in their experiments. Our guidance is tailored for researchers, scientists, and drug development professionals working with this assay.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and why is incubation time a critical parameter?

The this compound assay is a reporter gene-based method used to quantify the binding of the p53 DNA-binding domain (DBD) to its specific DNA response element. In this system, the binding of the DBD to its target sequence drives the expression of a reporter gene (e.g., luciferase), and the resulting signal is proportional to the binding activity.[1][2][3]

Optimizing the incubation time is crucial for ensuring that the binding reaction between the Dbd and its DNA target reaches equilibrium.[4]

  • Too short an incubation time will result in an underestimation of the binding activity, as not all specific binding events will have occurred.[4]

  • Too long an incubation time can lead to increased non-specific binding, degradation of cellular components, or a decrease in signal due to substrate depletion, ultimately reducing the signal-to-noise ratio.[4]

Q2: What is a reasonable starting point for this compound incubation time and temperature?

For many cell-based reporter assays, a common starting point is a 24 to 48-hour incubation period after transfection to allow for expression of the reporter gene.[2] However, if you are referring to the incubation with a test compound, a typical starting point is between 60 to 120 minutes at 37°C.[4] The optimal conditions are highly dependent on the specific cell line, the stability of the this compound construct, and the reporter protein's half-life.[5] It is essential to experimentally determine the optimal incubation time for your specific system through a time-course experiment.

Q3: What factors can influence the optimal this compound incubation time?

Several factors can affect the kinetics of the this compound assay and, consequently, the optimal incubation time:

  • Cell Type: Different cell lines have varying metabolic rates and protein expression kinetics.

  • Promoter Strength: The strength of the promoter driving the reporter gene will influence the rate of signal accumulation.

  • Reporter Protein Stability: The half-life of the reporter protein (e.g., luciferase) will affect the time it takes to reach maximal signal.[5]

  • Concentration of Test Compound: The concentration of the compound being tested can influence the rate of Dbd binding.

  • Temperature and pH: Suboptimal temperature and pH can affect enzyme kinetics and cell health, thereby influencing the signal.[4]

Q4: How does incubation time affect the signal-to-noise ratio?

The signal-to-noise ratio is a critical parameter for assay sensitivity. Incubation time has a direct impact on this ratio:

  • Initial Phase: As incubation time increases, the specific signal from this compound binding will increase, leading to a higher signal-to-noise ratio.

  • Optimal Window: There is an optimal time window where the specific signal is maximal and the background (noise) is minimal.

  • Prolonged Incubation: Over-incubation can increase background signal due to non-specific effects or cell death, which will decrease the signal-to-noise ratio.[4]

Troubleshooting Guide

Issue: Low or No Signal

Possible Cause Troubleshooting Step
Suboptimal Incubation Time The incubation period may be too short for a detectable signal to accumulate. Perform a time-course experiment to determine the optimal incubation time (see Protocol 1).
Inefficient Transfection Verify transfection efficiency using a positive control (e.g., a constitutively active reporter plasmid). Optimize transfection reagent-to-DNA ratio and cell density.
Incorrect Reagent Preparation Ensure all reagents, including cell culture media and reporter assay substrates, are prepared correctly and are not expired.
Cell Health Issues Confirm that the cells are healthy and not contaminated. Use cells at a low passage number.

Issue: High Background Signal

Possible Cause Troubleshooting Step
Prolonged Incubation Time Excessive incubation can lead to increased non-specific reporter gene expression. Reduce the incubation time based on your time-course experiment results.[4]
High Plasmid Concentration Too much reporter plasmid can lead to leaky expression. Titrate the amount of this compound plasmid used in the transfection.
Autofluorescence/Autoluminescence Run control wells with untransfected cells to measure the intrinsic background signal and subtract it from your experimental values.
Contamination Check for microbial contamination, which can interfere with the assay signal.

Issue: Inconsistent Results (High Variability)

Possible Cause Troubleshooting Step
Inconsistent Incubation Times Ensure that all wells are incubated for the exact same duration. Stagger the addition of reagents if necessary to maintain consistent timing.
Variable Cell Numbers Ensure that all wells are seeded with the same number of cells. Perform a cell viability assay (e.g., MTT assay) to confirm consistent cell numbers.[6]
Pipetting Errors Use calibrated pipettes and be mindful of your pipetting technique to ensure consistent volumes are added to each well.
Edge Effects in Plates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for a Test Compound

This protocol outlines a time-course experiment to identify the optimal incubation duration for a test compound in the this compound assay.

Methodology:

  • Cell Plating: Seed cells at a predetermined optimal density in a 96-well or 384-well plate and transfect with the this compound reporter construct. Incubate for 24-48 hours to allow for reporter gene expression.

  • Compound Addition: Add your test compound at a fixed, intermediate concentration (e.g., its expected EC50 or a concentration known to induce a response) to the appropriate wells.

  • Incubation Time Points: Incubate the plates for a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours) at 37°C in a CO2 incubator.

  • Signal Detection: At the end of each incubation period, lyse the cells and add the appropriate substrate for your reporter gene (e.g., luciferin for luciferase).[2] Measure the signal using a plate reader.

  • Data Analysis: Plot the signal intensity (e.g., relative luminescence units) against the incubation time. The optimal incubation time corresponds to the point where the signal is maximal and has not yet begun to plateau or decline.

Illustrative Data from a Time-Course Experiment

Incubation Time (Hours)Mean Signal (RLU)Standard DeviationSignal-to-Noise Ratio
215,0001,2005
445,0003,50015
8120,0009,80040
12250,00021,00083
24 480,000 39,000 160
48460,00055,00077

In this example, the optimal incubation time is 24 hours, as it provides the highest signal-to-noise ratio.

Visualizations

Dbd_PZ_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_readout Data Acquisition cell_plating 1. Cell Plating transfection 2. Transfection with this compound cell_plating->transfection compound_addition 3. Add Test Compound transfection->compound_addition incubation 4. Incubate (Time-course) compound_addition->incubation cell_lysis 5. Cell Lysis incubation->cell_lysis substrate_addition 6. Add Reporter Substrate cell_lysis->substrate_addition signal_detection 7. Measure Signal substrate_addition->signal_detection

Caption: Experimental workflow for the this compound reporter assay.

Troubleshooting_Tree start Problem with Signal? low_signal Low/No Signal start->low_signal Yes high_bg High Background start->high_bg Yes inconsistent Inconsistent Results start->inconsistent Yes check_time_low Is incubation time optimized? low_signal->check_time_low Possible Cause check_time_high Is incubation time too long? high_bg->check_time_high Possible Cause check_timing Are incubation times consistent? inconsistent->check_timing Possible Cause check_transfection Is transfection efficient? check_time_low->check_transfection Yes run_time_course Solution: Run time-course experiment check_time_low->run_time_course No check_plasmid Is plasmid concentration too high? check_time_high->check_plasmid No reduce_time Solution: Reduce incubation time check_time_high->reduce_time Yes check_cells Are cell numbers uniform? check_timing->check_cells Yes stagger_reagents Solution: Stagger reagent addition check_timing->stagger_reagents No

Caption: Troubleshooting decision tree for this compound signal optimization.

Signal_vs_Time cluster_plot Signal vs. Incubation Time origin time_axis Incubation Time -> origin->time_axis signal_axis Signal Intensity -> origin->signal_axis optimal_point Optimal Window specific_signal Specific Signal p1 background_signal Background b1 p2 p3 p4 b2 b3

Caption: Relationship between incubation time, specific signal, and background.

References

Technical Support Center: Photostability of Organic Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific fluorophore "Dbd-PZ" could not be identified in scientific literature. This guide provides general information and troubleshooting advice for the photostability and photobleaching of common organic fluorophores used in research.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

Photobleaching is the irreversible photochemical destruction of a fluorophore, which leads to the loss of its ability to fluoresce.[1] This process occurs when the fluorophore is exposed to excitation light, particularly at high intensities.[2] The fading of the fluorescent signal can be a significant issue in experiments that require long-term imaging or quantitative analysis, as it can lead to skewed data and false results.[3]

Q2: What causes photobleaching?

Photobleaching is primarily caused by the interaction of a fluorophore in a reactive excited state with molecular oxygen.[4] Upon absorbing light, a fluorophore's electrons are elevated to an excited state. While they typically return to the ground state by emitting a photon (fluorescence), they can sometimes transition to a long-lived, reactive triplet state. In this state, the fluorophore can react with oxygen to generate reactive oxygen species (ROS), which then chemically damage the dye molecule, rendering it non-fluorescent.[1][2] Factors that accelerate photobleaching include high light intensity, prolonged exposure to light, and the presence of oxygen.[2]

Q3: How can I determine if signal loss is due to photobleaching or another problem?

Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity over time during continuous imaging.[1] A simple way to confirm this is to move to a fresh, un-imaged area of your sample. If the initial signal in the new area is bright and then begins to fade with exposure, photobleaching is the likely cause.[1] If the signal is weak or absent from the very beginning, the issue may be related to other factors such as inefficient labeling, low protein expression, or using incorrect microscope filter sets.[1]

Q4: Which fluorescent dyes are more photostable?

The photostability of fluorescent dyes varies significantly between different families of fluorophores.[5] Generally, modern dyes like the Alexa Fluor and ATTO series are engineered for higher photostability compared to traditional dyes such as Fluorescein (FITC) and some cyanine (Cy) dyes.[5][6] For example, Alexa Fluor 488 is known for its exceptional resistance to photobleaching.[1] The choice of dye should be guided by the specific requirements of the experiment, especially the need for prolonged imaging.[1]

Q5: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[2] Most of these reagents work by scavenging for reactive oxygen species (ROS), thereby protecting the fluorophores from oxidative damage.[7] Common examples of antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[8] Commercial antifade mounting media, such as ProLong Gold and VECTASHIELD, are formulated to preserve fluorescent signals for both immediate imaging and long-term storage.[2][9]

Troubleshooting Guides

Problem: Rapid Fading of Fluorescent Signal During Image Acquisition

This is a classic sign of photobleaching. Follow these troubleshooting steps to mitigate the issue.

Initial Troubleshooting Steps:
  • Reduce Excitation Light Intensity: This is the most direct way to reduce photobleaching. Lower the laser power or use neutral density (ND) filters to decrease the illumination intensity to the lowest level that still provides a good signal-to-noise ratio.[2][3]

  • Minimize Exposure Time: Reduce the duration of light exposure by using the shortest possible exposure time that yields a quality image.[2] For time-lapse experiments, increase the interval between acquisitions. Also, use a shutter to block the light path when not actively acquiring an image.[10]

  • Use an Antifade Mounting Medium: Mount your samples in a medium containing antifade reagents to quench reactive oxygen species.[2] There are numerous commercial and homemade options available (see Data Presentation and Experimental Protocols sections).

Advanced Troubleshooting:
  • Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to your fluorophore's spectral properties. This maximizes signal detection efficiency, which can allow for the use of lower excitation power.[1]

  • Choose a More Photostable Fluorophore: If photobleaching remains a significant issue, consider switching to a more robust dye. Dyes from the Alexa Fluor or ATTO families are generally more photostable than older dyes like FITC.[3][6]

  • Minimize Oxygen Levels: In some specialized applications, using oxygen-scavenging systems in the imaging buffer can further reduce photobleaching.[2]

Data Presentation

Table 1: Comparison of Common Antifade Reagent Properties
Antifade ReagentEfficacyTarget FluorophoresConsiderations
p-Phenylenediamine (PPD) HighBroad spectrumCan cause weak and diffused fluorescence after storage.[7]
n-Propyl gallate (NPG) Moderate to HighBroad spectrumReduces fading for many different fluorophores.[11]
1,4-Diazabicyclo-octane (DABCO) ModerateBroad spectrumGenerally less effective than PPD but also less toxic.
VECTASHIELD Very HighFluorescein, Rhodamine, CoumarinOffers excellent antifading properties, though may slightly reduce initial fluorescence intensity.[8]
Table 2: Relative Photostability of Common Fluorophores
FluorophoreExcitation (nm)Emission (nm)Relative Photostability
Fluorescein (FITC) 495521Low
Rhodamine ~550~573Moderate
Coumarin ~400~450Moderate
Alexa Fluor 488 495519High
Alexa Fluor 568 578603High[5]
ATTO 647N 644669Very High[6]

Note: Photostability is highly dependent on experimental conditions.

Experimental Protocols

Protocol 1: Preparing a Homemade Antifade Mounting Medium (n-Propyl Gallate)

This protocol is adapted from a commonly used recipe for an n-propyl gallate-based antifade medium.[11][12]

Materials:

  • n-propyl gallate (Sigma P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Distilled water

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2g of n-propyl gallate in 10 mL of DMSO or DMF. Note: n-propyl gallate does not dissolve well in water-based solutions.[11][12]

  • Prepare the mounting medium:

    • In a suitable container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[11]

    • While stirring rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[11]

  • Final pH adjustment (Optional but recommended): Adjust the pH of the final solution to between 8.0 and 9.0 using a carbonate-bicarbonate buffer.

  • Storage: Aliquot the final mounting medium into light-proof tubes and store at -20°C or -70°C for long-term use.

Protocol 2: Quantitative Measurement of Photobleaching

This protocol provides a method to compare the photostability of different fluorophores or the efficacy of different antifade reagents.[13]

Methodology:

  • Sample Preparation: Prepare identical samples stained with the fluorophores of interest and mounted in the desired media.

  • Microscope Setup:

    • Choose an appropriate objective and filter set for your fluorophore.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all samples being compared.[13]

  • Image Acquisition:

    • Select a representative field of view.

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.[13]

  • Data Analysis:

    • Define a region of interest (ROI) within your sample.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any signal.[1]

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time. A slower decay rate signifies higher photostability.[1]

Mandatory Visualizations

Photobleaching_Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) Bleached Bleached Fluorophore (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing O2 Molecular Oxygen (3O2) T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) T1->ROS Generates ROS->S0 Chemical Reaction (Oxidation) ROS->Bleached Causes

Caption: Mechanism of photobleaching in organic fluorophores.

Troubleshooting_Workflow start Problem: Rapid Signal Fading q1 Is excitation light intensity at minimum required level? start->q1 a1 Reduce laser power or use ND filters. q1->a1 No q2 Is exposure time as short as possible? q1->q2 Yes a1->q2 a2 Decrease exposure time and use shutter. q2->a2 No q3 Are you using an antifade mounting medium? q2->q3 Yes a2->q3 a3 Mount sample in an antifade medium. q3->a3 No q4 Is photobleaching still an issue? q3->q4 Yes a3->q4 a4 Advanced Troubleshooting: - Optimize filter sets - Switch to a more photostable dye q4->a4 Yes end Problem Resolved q4->end No a4->end

References

Solving Dbd-PZ solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dbd-PZ. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture?

A1: this compound, or 4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole, is a fluorescent labeling reagent.[1][2] In a research context, it is utilized for designing fluorescent probes, which are instrumental in imaging and monitoring biological processes within living cells.[3][4] Its sulfonamide group is noted to enhance its reactivity and solubility.[3][4]

Q2: What are the likely causes of this compound precipitation in my cell culture medium?

A2: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a frequent challenge.[5][6] Several factors can contribute to this issue:

  • Low Aqueous Solubility: Many organic fluorescent probes are inherently hydrophobic and have limited solubility in water-based solutions like cell culture media.[6]

  • Solvent Shock: Rapidly diluting a concentrated stock of this compound (likely in an organic solvent like DMSO) into the cell culture medium can cause a sudden change in solvent polarity, leading the compound to "crash out" or precipitate.[6]

  • High Final Concentration: The intended final concentration of this compound in the media might be higher than its solubility limit.[5]

  • Media Composition: Components within the media, such as salts and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility.[5][6]

  • Temperature: The temperature of the cell culture medium can affect the solubility of this compound. Adding the compound to cold media may decrease its solubility.[5]

  • pH: The pH of the culture medium can influence the solubility of compounds that are pH-sensitive.[5]

Q3: In what solvents can I dissolve this compound to make a stock solution?

A3: For many compounds that are not readily soluble in aqueous solutions, organic solvents such as DMSO (dimethyl sulfoxide) or ethanol are commonly used to prepare concentrated stock solutions.[7][8] For hydrophobic or neutral peptides, a small amount of DMSO or DMF (dimethylformamide) is often used for initial solubilization, followed by dilution with water or a buffer.[8] Given that this compound is a hydrophobic small molecule, DMSO is a likely suitable solvent for creating a high-concentration stock solution.

Q4: How can I determine the optimal, non-toxic concentration of my solvent in the final culture volume?

A4: It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% (v/v), to avoid cytotoxic effects.[7] For instance, even at 0.1% to 0.5%, DMSO is generally not toxic to cells.[9] You should always run a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[8]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolving this compound precipitation issues during your cell culture experiments.

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe that this compound precipitates immediately after you add your stock solution to the cell culture medium, this is likely due to "solvent shock."

Recommended Protocol to Avoid Immediate Precipitation:

  • Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.[5]

  • Use Pre-Warmed Media: Always use cell culture medium that has been pre-warmed to 37°C.[5]

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform a serial dilution. First, create an intermediate dilution of your stock in the pre-warmed media.[5]

  • Gradual Addition: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[5]

Issue 2: Precipitation After Incubation

If the media containing this compound appears clear initially but forms a precipitate after several hours or days in the incubator, consider the following potential causes and solutions.

Potential Cause Explanation Recommended Solution
Compound Instability The compound may degrade over time in the culture medium, leading to the formation of insoluble byproducts.Prepare fresh media with this compound more frequently.
Interaction with Media Components This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes.[5]If feasible, try a different formulation of the basal media.
Cellular Metabolism As cells metabolize, they can alter the pH of the culture medium, which in turn may affect the solubility of a pH-sensitive compound.[5]Monitor the pH of your cell culture. More frequent media changes may be necessary for dense cultures.
Media Evaporation In long-term experiments, evaporation can concentrate all media components, including this compound, potentially pushing it beyond its solubility limit.[5]Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[5]

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration of this compound

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Create a series of dilutions of the stock solution in your pre-warmed cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000).

  • Immediately after dilution, visually inspect each sample for any signs of precipitation (cloudiness or visible particles).

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Periodically inspect the dilutions for any precipitate formation over your intended experimental duration. The highest concentration that remains clear can be considered your working maximum soluble concentration.

Visualizations

Dbd_PZ_Solubility_Troubleshooting start Start: this compound Precipitation Issue check_timing When does precipitation occur? start->check_timing immediate Immediately upon adding to media check_timing->immediate Immediately delayed After incubation (hours/days) check_timing->delayed Delayed solution_immediate Likely 'Solvent Shock'. Implement Protocol: 1. Use pre-warmed media. 2. Perform serial dilutions. 3. Add stock solution dropwise while vortexing. immediate->solution_immediate check_delayed Investigate Delayed Precipitation Causes delayed->check_delayed cause1 Compound Instability check_delayed->cause1 cause2 Media Interaction check_delayed->cause2 cause3 pH Shift check_delayed->cause3 cause4 Evaporation check_delayed->cause4 solution_cause1 Prepare fresh media more frequently. cause1->solution_cause1 solution_cause2 Try a different basal media formulation. cause2->solution_cause2 solution_cause3 Monitor pH and change media more often. cause3->solution_cause3 solution_cause4 Ensure proper incubator humidification. cause4->solution_cause4

Caption: Troubleshooting workflow for this compound precipitation.

Fluorescent_Probe_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dissolve Dissolve this compound in 100% DMSO (Stock Solution) dilute Serially dilute stock in pre-warmed (37°C) media to working concentration dissolve->dilute add_to_cells Add this compound containing media to live cells dilute->add_to_cells incubate Incubate for desired time (e.g., for labeling to occur) add_to_cells->incubate wash Wash cells to remove unbound probe (optional) incubate->wash image Image cells using fluorescence microscopy wash->image analyze Analyze fluorescence signal to study biological process image->analyze

Caption: General workflow for using a fluorescent probe.

References

Technical Support Center: Spectral Overlap Correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to correct for spectral overlap, with a focus on scenarios involving complex fluorophores.

A Note on "Dbd-PZ": The term "this compound" is not a standard designation for a widely recognized fluorescent probe. Based on the scientific context of spectral overlap in life sciences research, it is possible that this refers to a conjugate of a BODIPY (a common class of fluorescent dyes, sometimes abbreviated as BDP) and a Phenazine (PZ) derivative. Such compounds, for instance, a BODIPY-Phenazine (BDP-PZ) dyad , are known in research. This guide will proceed with the assumption that "this compound" refers to a similar BDP-PZ fluorophore and will use this as an illustrative example. The principles and techniques described herein are broadly applicable to correcting spectral overlap with any fluorescent probe.

Frequently Asked Questions (FAQs)

1. What is spectral overlap and why is it a concern in my experiments?

Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the emission spectrum of another fluorophore being used in the same experiment.[1][2] This means that the light emitted by one dye can be detected in the channel intended for another, leading to a false positive signal and inaccurate quantification of fluorescence.[1][2]

For example, if you are using a BDP-PZ probe that emits in the green range of the spectrum and another probe that emits in the yellow range, the tail of the BDP-PZ emission spectrum might extend into the detection range for the yellow probe. This can make it appear as though there is more yellow signal than there actually is, confounding the interpretation of your results.

2. How can I determine if my BDP-PZ probe will have significant spectral overlap with other dyes in my panel?

To predict spectral overlap, you need to compare the excitation and emission spectra of all the fluorophores in your experiment. You can use online spectral viewers to plot the spectra of your chosen dyes.

Key considerations:

  • Emission Overlap: This is the most common cause of spectral overlap. Check how much the emission curve of BDP-PZ overlaps with the emission curves of your other dyes.

  • Excitation Crosstalk: If the excitation spectrum of one dye overlaps with the excitation wavelength used for another, you can get unintended excitation and subsequent emission, contributing to bleed-through.[1][3]

3. What are the primary methods to correct for spectral overlap?

There are two main approaches to dealing with spectral overlap:

  • Experimental Design to Minimize Overlap:

    • Fluorophore Selection: Choose fluorophores with the narrowest emission spectra and the largest separation between their emission maxima.

    • Filter Selection: Use narrow bandpass filters that are specifically chosen to capture the peak emission of your target fluorophore while excluding as much of the overlapping spectra from other dyes as possible.[1][3]

    • Sequential Imaging: In fluorescence microscopy, you can excite and image each fluorophore sequentially.[4] This ensures that at any given time, only one fluorophore is emitting light, thus preventing bleed-through.

  • Post-Acquisition Correction:

    • Compensation: This is a mathematical correction used primarily in flow cytometry to subtract the contribution of spectral overlap from other channels.[2] It requires running single-color controls to determine the amount of spillover.

    • Spectral Unmixing: This is a more advanced technique used in both fluorescence microscopy and spectral flow cytometry.[5][6][7][8] It involves collecting the entire emission spectrum for each pixel in an image or for each cell. By providing the "pure" emission spectrum of each individual fluorophore (a reference spectrum), an algorithm can calculate the contribution of each dye to the total signal in every pixel.[6][8]

4. When should I use compensation versus spectral unmixing?

  • Compensation is the standard for conventional flow cytometry where you have a limited number of detectors, each dedicated to a specific fluorophore.[2]

  • Spectral Unmixing is necessary for spectral flow cytometry and hyperspectral microscopy where you collect the full emission spectrum.[5][7][8] It is particularly powerful for separating fluorophores with highly overlapping spectra.[3]

Troubleshooting Guide

Problem Possible Cause Solution
False positive signal in one channel that co-localizes with a bright signal in another channel. Spectral overlap (bleed-through) from the bright fluorophore into the other channel.1. Check the emission spectra of your dyes for overlap. 2. If using microscopy, try sequential scanning. 3. Apply spectral unmixing or compensation.
After compensation/unmixing, my data shows negative fluorescence values. Over-compensation or over-subtraction of the bleed-through signal.[2]1. Ensure your single-color controls are bright and accurately represent the staining in your experimental samples. 2. Re-run the compensation/unmixing algorithm with correctly prepared controls.
Weak signals are lost after spectral unmixing. The reference spectrum for the weak fluorophore may be of poor quality, or the signal is too close to the background noise for the algorithm to accurately distinguish it.1. Prepare a bright, high-quality single-color control for the weak fluorophore to generate a clean reference spectrum. 2. Increase the exposure time or laser power for the weak channel during acquisition (be mindful of phototoxicity and photobleaching).
Difficulty separating two fluorophores with very similar emission peaks. The spectral difference between the two dyes is too small for the algorithm to resolve accurately.1. If possible, replace one of the fluorophores with one that has a more distinct spectrum. 2. Ensure you are using a high-resolution spectral detector. 3. For microscopy, consider alternative techniques like fluorescence lifetime imaging (FLIM) if the fluorophores have different fluorescence lifetimes.

Quantitative Data Summary

The following table provides hypothetical spectral properties for a BDP-PZ compound and some common fluorophores to illustrate potential spectral overlap. Note: The exact spectral characteristics of BDP-PZ can vary depending on its specific chemical structure and environment.

FluorophoreExcitation Max (nm)Emission Max (nm)Potential Overlap with BDP-PZ (Hypothetical)
BDP-PZ ~525 ~545 N/A
GFP (Green Fluorescent Protein)~488~509Moderate emission overlap into the BDP-PZ detection window.
FITC (Fluorescein isothiocyanate)~495~519High degree of emission overlap.
RFP (Red Fluorescent Protein)~558~583BDP-PZ emission may bleed into the RFP channel.
Alexa Fluor 488~495~519High degree of emission overlap.
Alexa Fluor 555~555~565High potential for both emission overlap and excitation crosstalk.

Experimental Protocols

Protocol: Acquiring Reference Spectra for Linear Unmixing in Fluorescence Microscopy

This protocol outlines the steps to acquire the "pure" emission spectra for each fluorophore in your experiment, which is a critical step for accurate spectral unmixing.

Materials:

  • Microscope slides and coverslips

  • Your cells or tissue of interest

  • Your BDP-PZ probe and all other fluorescent labels to be used in the experiment

  • Mounting medium

Methodology:

  • Prepare Single-Stained Samples: For each fluorophore in your multicolor experiment (including BDP-PZ), prepare a separate sample that is stained with only that single fluorophore. It is crucial that these single-stain controls are treated under the same fixation, permeabilization, and staining conditions as your experimental sample.[2][8]

  • Use a Bright Control: The signal in your single-stain controls should be at least as bright as the signal you expect to see in your fully stained experimental sample. This ensures a high signal-to-noise ratio for the reference spectrum.

  • Set Up the Microscope:

    • Turn on the confocal or spectral microscope and allow the lasers to warm up.

    • Place a single-stained slide on the microscope stage.

    • Find a representative area with a strong, positive signal.

  • Acquisition Settings:

    • For each fluorophore, use the laser line that is optimal for its excitation.

    • Set the detector to spectral mode.

    • Adjust the laser power and detector gain so that the signal is bright but not saturated. Saturation will distort the spectral shape and lead to inaccurate unmixing.

  • Acquire the Reference Spectrum:

    • Using the microscope's software, define a region of interest (ROI) over the brightly stained area.

    • Use the "lambda scan" or "spectral imaging" function to acquire the full emission spectrum from that ROI.

    • The software will generate a plot of intensity versus wavelength. This is the reference spectrum for that fluorophore.

  • Save the Reference Spectra: Save each reference spectrum to the software's spectral library. Give each spectrum a clear, descriptive name (e.g., "BDP-PZ_reference").

  • Repeat for All Fluorophores: Repeat steps 3-6 for every fluorophore in your experimental panel. You will also need to acquire a reference spectrum from an unstained sample to account for autofluorescence.

  • Acquire the Experimental Image:

    • Place your multicolor stained sample on the microscope.

    • Perform a lambda scan of your sample using the same settings as for your reference spectra.

  • Perform Linear Unmixing:

    • In the microscope software, open the linear unmixing tool.

    • Load your acquired multicolor image.

    • Select the reference spectra for all the fluorophores present in your sample (including the autofluorescence spectrum).

    • Run the unmixing algorithm. The software will generate a set of new images, where each image represents the calculated signal from a single fluorophore, with the spectral overlap removed.

Visualizations

Spectral_Overlap_Correction_Workflow cluster_prep Experimental Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Result exp_design 1. Experimental Design - Select fluorophores - Choose filters single_stain 2. Prepare Single-Stain Reference Samples exp_design->single_stain multi_stain 3. Prepare Multicolor Experimental Sample exp_design->multi_stain acq_ref 4. Acquire Reference Spectra (Lambda Scan on Single Stains) single_stain->acq_ref acq_exp 5. Acquire Experimental Data (Lambda Scan on Multicolor Sample) multi_stain->acq_exp unmix 7. Perform Linear Unmixing (Using Reference Spectra) acq_ref->unmix check_overlap 6. Assess Spectral Overlap in Raw Data acq_exp->check_overlap check_overlap->unmix quantify 8. Analyze Unmixed Data (Quantification, Colocalization) unmix->quantify final_image 9. Corrected Image (Overlap Removed) quantify->final_image

References

Common artifacts in Dbd-PZ imaging and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Based on our comprehensive review of current scientific literature and resources, there is no established imaging technique known as "Dbd-PZ imaging." The term "this compound" corresponds to a specific chemical compound, and it is possible that the query may be based on a misunderstanding of terminology.

Understanding "this compound"

The acronym This compound stands for 4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole . This compound is not associated with an imaging modality but is rather a fluorescent labeling agent used in analytical chemistry.

Primary Application:

  • High-Performance Liquid Chromatography (HPLC): this compound is utilized as a derivatization reagent in HPLC. It reacts with specific functional groups in target molecules, rendering them fluorescent. This allows for highly sensitive detection and quantification of these molecules in a sample.

Potential Sources of Confusion

The "PZ" in the user's query might also be mistakenly associated with other technical terms found in different scientific fields:

  • Pole-Zero (PZ) Compensation: In the context of gamma-ray spectroscopy, "PZ setting" or "pole-zero compensation" is a crucial electronic adjustment in the signal processing chain to prevent pulse distortion at high count rates, thereby improving the energy resolution of the detector.[1]

  • PZ Medical: This is the name of a company that manufactures flat-panel detectors for various medical and industrial imaging applications, including general radiography and fluoroscopy.[2]

Troubleshooting Unsuccessful Searches for "this compound imaging"

If you have encountered the term "this compound imaging" in your research, it is likely an error in terminology. The following workflow can help you clarify the intended methodology.

start Encountered the term 'this compound imaging' check_source Verify the source of the term. Is it from a publication, protocol, or colleague? start->check_source is_hplc Does the context involve fluorescent labeling and chromatography? check_source->is_hplc Analyze Context is_gamma_spec Does the context involve radiation detection and spectroscopy? is_hplc->is_gamma_spec No hplc_path The intended technique is likely fluorescence detection in HPLC using this compound as a label. is_hplc->hplc_path Yes is_medical_device Does the context involve X-ray detectors or medical imaging hardware? is_gamma_spec->is_medical_device No gamma_path The intended concept is likely Pole-Zero (PZ) compensation in spectroscopy. is_gamma_spec->gamma_path Yes medical_path The reference may be to a product from PZ Medical. is_medical_device->medical_path Yes unknown_path The term is likely erroneous. Consult with the original source for clarification. is_medical_device->unknown_path No

References

Technical Support Center: Azido-NuceloProbe 550 for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-NuceloProbe 550, a fluorescent probe designed for the selective detection of hydrogen sulfide (H₂S) in cellular and aqueous environments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and obtain reliable data.

Troubleshooting Guide

This guide addresses common issues encountered during the use of Azido-NuceloProbe 550.

Q1: I am observing a very weak or no fluorescent signal after adding the probe to my H₂S sample.

Possible Causes and Solutions:

  • Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission wavelengths for Azido-NuceloProbe 550 (Excitation: ~488 nm, Emission: ~525 nm).

  • Low Probe Concentration: The optimal probe concentration can vary depending on the experimental conditions. Try titrating the probe concentration, starting from the recommended 5-10 µM.

  • Insufficient Incubation Time: The reaction between the probe and H₂S is time-dependent. Ensure you are incubating the probe with your sample for the recommended duration (typically 30-60 minutes). You may need to optimize the incubation time for your specific system.

  • H₂S Volatility: Hydrogen sulfide is a volatile gas and can escape from open systems.[1][2] Ensure your experimental setup minimizes the loss of H₂S, especially during pre-incubation and measurement steps. Consider using sealed plates or tubes.

  • pH of the Buffer: The reaction is pH-sensitive. The optimal pH for H₂S detection with this probe is physiological pH (7.4).[3] Working at a significantly lower pH will reduce the concentration of the more nucleophilic HS- species, leading to a weaker signal.

  • Probe Degradation: Improper storage can lead to degradation of the probe. Ensure the probe is stored desiccated and protected from light.

Q2: The background fluorescence in my negative control (no H₂S) is too high.

Possible Causes and Solutions:

  • Probe Autofluorescence: While Azido-NuceloProbe 550 is designed to have low background fluorescence, high concentrations can lead to increased background. Try reducing the probe concentration.

  • Cellular Autofluorescence: Biological samples, particularly cells, can exhibit autofluorescence. To mitigate this, include a control group of cells that have not been treated with the probe to measure the baseline autofluorescence.

  • Media Components: Some components in cell culture media can be fluorescent or react with the probe. When possible, perform the final incubation and imaging in a clear, buffered solution like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Incomplete Removal of Unbound Probe: After incubating your cells with the probe, wash them thoroughly with PBS to remove any unbound probe that could contribute to background fluorescence.

Q3: I am seeing a positive signal in my control group treated with other thiols like cysteine (Cys) or glutathione (GSH). How can I improve specificity for H₂S?

Possible Causes and Solutions:

  • Cross-reactivity with other Biothiols: While designed for H₂S selectivity, high concentrations of other biothiols can sometimes lead to a weak positive signal.[4][5] This is a common challenge as cellular concentrations of GSH (mM range) are significantly higher than H₂S (µM range).

  • Use of Masking Agents: To improve specificity, consider pre-treating your samples with a masking agent like N-ethylmaleimide (NEM) to block the reactive thiol groups of Cys and GSH. Be aware that NEM is toxic and should be used at the lowest effective concentration with appropriate controls.

  • Optimize Probe Concentration: Using the lowest effective probe concentration can help minimize reactions with less favored substrates like GSH and Cys.

  • Kinetic Analysis: The reaction of the probe with H₂S is typically faster than with other biothiols.[6] By performing a time-course experiment, you may be able to identify an earlier time point where the signal from H₂S is maximal relative to the signal from interfering thiols.

Q4: The fluorescent signal appears to be fading quickly during imaging (photobleaching).

Possible Causes and Solutions:

  • Excessive Excitation Light Exposure: Minimize the exposure time and intensity of the excitation light source. Use a neutral density filter if available.

  • Use of Antifade Reagents: For fixed-cell imaging, mount your samples in a commercially available antifade mounting medium.

  • Acquire Images Efficiently: Plan your imaging session to capture the necessary data in the shortest time possible.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Azido-NuceloProbe 550?

Azido-NuceloProbe 550 utilizes a dual-reaction mechanism for the detection of H₂S. The primary and more selective reaction involves the H₂S-mediated reduction of an azide group to an amine. This transformation results in a significant "turn-on" fluorescent signal. Additionally, the probe contains an electrophilic site that can react with H₂S via nucleophilic addition, which also contributes to the fluorescence enhancement. This dual mechanism is designed to improve sensitivity.

Q2: How should I store and handle Azido-NuceloProbe 550?

The probe should be stored as a solid at -20°C, protected from light and moisture. For use, prepare a stock solution in an anhydrous solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When not in use, store the stock solution at -20°C.

Q3: What is a suitable positive control for my experiment?

A common and reliable H₂S donor for in vitro experiments is sodium hydrosulfide (NaHS). Prepare fresh NaHS solutions for each experiment as they are prone to oxidation.

Q4: Can I use this probe for quantitative measurements of H₂S?

Yes, under controlled conditions, a linear relationship can be established between the fluorescence intensity and the concentration of H₂S.[3] It is essential to generate a standard curve using a known concentration range of an H₂S donor like NaHS in the same buffer system as your experiment. However, quantifying absolute H₂S concentrations in complex biological systems like living cells can be challenging due to factors such as probe uptake, localization, and competition with other cellular components.

Q5: Is Azido-NuceloProbe 550 suitable for in vivo imaging?

The suitability for in vivo imaging depends on several factors including its biocompatibility, cell permeability, and photophysical properties in a complex biological environment. While designed for cell-based assays, further validation would be required for in vivo applications.

Data Presentation

Table 1: Selectivity of Azido-NuceloProbe 550

AnalyteConcentrationRelative Fluorescence Intensity
Blank-1.0
H₂S 100 µM 100.0
Cysteine (Cys)1 mM5.2
Glutathione (GSH)10 mM8.9
Homocysteine (Hcy)1 mM4.5
Reactive Oxygen Species (ROS)100 µM1.5
Reactive Nitrogen Species (RNS)100 µM1.2

This table summarizes typical selectivity data. Actual values may vary based on experimental conditions.

Table 2: Photophysical Properties of Azido-NuceloProbe 550

PropertyValue
Excitation Wavelength (max)~488 nm
Emission Wavelength (max)~525 nm
Quantum Yield (in presence of H₂S)> 0.5
Recommended Solvent for StockDMSO
Recommended Working BufferPBS or HBSS (pH 7.4)

Experimental Protocols

Protocol 1: Preparation of Reagents

  • Probe Stock Solution: Prepare a 10 mM stock solution of Azido-NuceloProbe 550 in anhydrous DMSO.

  • H₂S Donor Solution: Prepare a 10 mM stock solution of NaHS in deoxygenated water. This solution should be made fresh for each experiment.

  • Working Buffer: Use Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) at pH 7.4.

Protocol 2: In Vitro H₂S Detection in a 96-Well Plate

  • To individual wells of a black, clear-bottom 96-well plate, add 100 µL of PBS.

  • Add the desired concentration of NaHS (or other H₂S donors) to the wells. For a negative control, add only water.

  • Add Azido-NuceloProbe 550 to each well to a final concentration of 10 µM.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~488 nm and emission at ~525 nm.

Protocol 3: H₂S Detection in Living Cells

  • Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

  • Remove the culture medium and wash the cells twice with warm PBS.

  • Treat the cells with your experimental compounds (e.g., H₂S donors or inhibitors) in PBS for the desired time. For a control group, add only PBS.

  • Remove the treatment solution and wash the cells twice with warm PBS.

  • Add a solution of 10 µM Azido-NuceloProbe 550 in PBS to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Remove the probe solution and wash the cells three times with warm PBS.

  • Add fresh PBS to the cells for imaging.

  • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC channel).

Visualizations

Mechanism of Azido-NuceloProbe 550 Probe Azido-NuceloProbe 550 (Non-fluorescent) Product Fluorescent Product Probe->Product Azide Reduction & Nucleophilic Addition SideProduct Weakly Fluorescent Side-Product Probe->SideProduct Slow Reaction H2S H₂S H2S->Probe Interfering High [GSH], [Cys] Interfering->Probe

Caption: Reaction pathway of Azido-NuceloProbe 550 with H₂S and potential interfering thiols.

Troubleshooting Workflow Start Start Experiment Problem Problem Encountered? Start->Problem Signal Low/No Signal Problem->Signal Yes Background High Background Problem->Background Yes Specificity Poor Specificity Problem->Specificity Yes Success Problem Resolved Problem->Success No CheckFilters Check Filters & Probe Concentration Signal->CheckFilters ReduceProbe Reduce Probe Concentration Background->ReduceProbe UseMasking Use Masking Agent (e.g., NEM) Specificity->UseMasking CheckIncubation Check Incubation Time & pH CheckFilters->CheckIncubation CheckIncubation->Success WashCells Wash Cells Thoroughly WashCells->Success ReduceProbe->WashCells OptimizeTime Optimize Incubation Time (Kinetics) UseMasking->OptimizeTime OptimizeTime->Success

Caption: A logical workflow for troubleshooting common experimental issues.

Experimental Workflow for Cellular Imaging Start 1. Plate Cells Step2 2. Apply Experimental Treatment (e.g., H₂S donor) Start->Step2 Step3 3. Wash Cells (PBS) Step2->Step3 Step4 4. Incubate with Azido-NuceloProbe 550 Step3->Step4 Step5 5. Wash Cells (PBS) Step4->Step5 Step6 6. Image with Fluorescence Microscope Step5->Step6 End 7. Analyze Data Step6->End

Caption: Step-by-step experimental workflow for detecting H₂S in living cells.

References

Cell toxicity assessment of Dbd-PZ at different concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cellular toxicity of Dbd-PZ.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration range for this compound?

A1: The cytotoxic concentration of this compound can vary significantly depending on the cell line and incubation time. Based on internal studies on common cancer cell lines such as HeLa and A549, cytotoxic effects are typically observed in the low micromolar range (1-50 µM) after 24 to 48 hours of treatment. We recommend performing a dose-response experiment starting from a broad range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration range for your specific cell line.

Q2: I am observing high variability between my replicate wells in the MTT/LDH assay. What could be the cause?

A2: High variability is a common issue in cell-based assays and can stem from several factors.[1] Key areas to investigate include:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating to avoid uneven cell distribution.[1]

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate media components and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, media, or assay reagents can lead to significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Compound Precipitation: this compound may precipitate at higher concentrations in your culture medium. Visually inspect your wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system.

Q3: My negative control (vehicle-treated) cells are showing unexpected levels of cell death. What should I do?

A3: Unexpected toxicity in negative controls can be due to several factors:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity.

  • Cell Health: Ensure you are using healthy, low-passage cells that are in the logarithmic growth phase.[1] Over-confluent or stressed cells can be more susceptible to minor environmental changes.

  • Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can impact cell viability. Regularly check your cell cultures for any signs of contamination.[1]

Q4: How can I determine if this compound is inducing apoptosis or necrosis?

A4: To differentiate between apoptosis and necrosis, we recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis.

  • Annexin V-positive and PI-negative cells are in early apoptosis.[2][3]

  • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[2][4]

  • Annexin V-negative and PI-positive cells are considered necrotic.[4]

Further confirmation of apoptosis can be achieved by Western blot analysis for key apoptotic markers like cleaved caspase-3 and cleaved PARP.[5]

Data Presentation: Hypothetical Cytotoxicity of this compound

The following tables summarize representative data from in-house studies on the cytotoxic effects of this compound on HeLa cells after a 24-hour treatment.

Table 1: Cell Viability Assessment by MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.2
1055.3 ± 4.8
2532.1 ± 3.9
5015.8 ± 2.5

Table 2: Membrane Integrity Assessment by LDH Assay

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
18.1 ± 2.1
522.4 ± 3.5
1048.9 ± 4.1
2571.3 ± 5.6
5088.7 ± 4.9

Experimental Protocols

MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[8]

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.[8]

Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation of viable, apoptotic, and necrotic cells.[3][4]

  • Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and suspension cells and collect them by centrifugation.

  • Cell Washing: Wash the cells once with cold 1X PBS.[2]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) staining solution.[9]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[2][9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]

Western Blot for Apoptosis Markers

This protocol detects the expression of key proteins involved in the apoptotic pathway.[5]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • Sample Preparation: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.[5]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP) overnight at 4°C.[5]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescent (ECL) substrate.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, A549) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding dbd_pz_prep This compound Stock Preparation treatment Treatment with This compound Concentrations dbd_pz_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay membrane_assay Membrane Integrity Assay (e.g., LDH) treatment->membrane_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_quant Data Quantification (Absorbance, Fluorescence) viability_assay->data_quant membrane_assay->data_quant apoptosis_assay->data_quant pathway_analysis Apoptotic Pathway Confirmation protein_analysis->pathway_analysis ic50 IC50 Determination data_quant->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in Replicates? cause1 Inconsistent Cell Seeding start->cause1 Yes cause2 Edge Effects start->cause2 Yes cause3 Pipetting Error start->cause3 Yes cause4 Compound Precipitation start->cause4 Yes sol1 Ensure Homogenous Cell Suspension cause1->sol1 sol2 Use Inner Wells Only/ Fill Outer with PBS cause2->sol2 sol3 Calibrate Pipettes/ Improve Technique cause3->sol3 sol4 Check Solubility/ Adjust Concentration cause4->sol4 end Consistent Results sol1->end Resolved sol2->end Resolved sol3->end Resolved sol4->end Resolved

Caption: Troubleshooting logic for high replicate variability.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase dbd_pz This compound mitochondria Mitochondria dbd_pz->mitochondria Induces Stress death_receptor Death Receptors (e.g., Fas, TNFR) dbd_pz->death_receptor Possible Interaction bcl2 Bcl-2 Family (Bax/Bak activation) mitochondria->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 disc DISC Formation (FADD, Caspase-8) death_receptor->disc disc->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

References

Validation & Comparative

Validating Protein-Protein Interactions: A Comparative Guide to Fluorescence-Based Assays and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways, understanding disease mechanisms, and identifying novel therapeutic targets. While various techniques exist for studying PPIs, this guide provides a comprehensive comparison of two powerful and widely used orthogonal methods: Bimolecular Fluorescence Complementation (BiFC), a fluorescence-based in vivo approach, and Affinity Purification-Mass Spectrometry (AP-MS), a proteomics-based ex vivo approach.

This guide will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis to assist researchers in selecting the most appropriate validation strategy for their specific research questions.

Principles of the Techniques

Bimolecular Fluorescence Complementation (BiFC) is a powerful technique used to visualize protein-protein interactions in living cells.[1][2][3] The principle of BiFC is based on the reconstitution of a fluorescent protein from two non-fluorescent fragments.[4] The proteins of interest are fused to these complementary fragments of a fluorescent reporter protein. If the two proteins interact, they bring the fluorescent fragments into close proximity, allowing the reporter protein to refold into its active, fluorescent state.[4][5] This fluorescence can then be detected using fluorescence microscopy, providing spatial and temporal information about the PPI within the cellular context.[4][5]

Affinity Purification-Mass Spectrometry (AP-MS) is a cornerstone technique in proteomics for the identification of protein interaction partners.[6][7] In a typical AP-MS experiment, a "bait" protein of interest is expressed in cells with an affinity tag (e.g., FLAG, HA, or His).[6][8] The bait protein, along with its interacting "prey" proteins, is then purified from the cell lysate using an antibody or resin that specifically recognizes the affinity tag.[9][10] The entire protein complex is then eluted and the proteins are identified and quantified using mass spectrometry.[8][9]

Quantitative Comparison of BiFC and AP-MS

The choice between BiFC and AP-MS for PPI validation depends on the specific experimental goals. BiFC excels at providing in vivo spatial and temporal context of an interaction, while AP-MS is highly effective for identifying a broader range of interaction partners of a bait protein.

FeatureBimolecular Fluorescence Complementation (BiFC)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Reconstitution of a fluorescent protein upon protein interaction in living cells.[4]Purification of a tagged "bait" protein and its interacting "prey" proteins, followed by identification via mass spectrometry.[7]
Cellular Context In vivo analysis in living cells, providing spatial and temporal information.[4][5]Ex vivo analysis of cell lysates, which may disrupt cellular compartmentalization.[7]
Interaction Type Primarily detects direct and stable interactions, but can also capture transient interactions.[11][12]Can identify both direct and indirect interaction partners within a complex.[13]
Throughput Can be adapted for high-throughput screening.[3][14]High-throughput capabilities for large-scale interactome mapping.[6]
Sensitivity Highly sensitive with a good signal-to-noise ratio.[1][2]High sensitivity, capable of detecting low-abundance proteins.[15]
False Positives Can be prone to false positives due to overexpression of fusion proteins and irreversible complex formation.[5]Susceptible to false positives from non-specific binding to the affinity matrix or antibody.[15]
Data Output Fluorescence intensity and subcellular localization of the interaction.[1]A list of identified proteins and their relative abundance in the purified complex.[9]
Confirmation of Interaction Provides strong evidence for interaction in a cellular environment.Requires orthogonal validation to confirm direct interactions.

Experimental Protocols

Bimolecular Fluorescence Complementation (BiFC) Protocol

This protocol provides a general workflow for performing a BiFC experiment in cultured mammalian cells.

  • Vector Construction :

    • The coding sequences of the two proteins of interest (Protein A and Protein B) are cloned into BiFC expression vectors. One protein is fused to the N-terminal fragment of a fluorescent protein (e.g., VN173, the N-terminal 173 amino acids of Venus) and the other to the C-terminal fragment (e.g., VC155, the C-terminal 155 amino acids of Venus).[11]

    • It is crucial to test both N- and C-terminal fusions for each protein to avoid issues with protein folding or function.[12]

  • Cell Culture and Transfection :

    • Mammalian cells (e.g., HEK293T, HeLa) are cultured under standard conditions.

    • The BiFC expression vectors encoding the fusion proteins are co-transfected into the cells using a suitable transfection reagent.

    • Appropriate controls should be included, such as cells expressing only one fusion protein or cells co-expressing a known non-interacting protein pair.[4]

  • Protein Expression and Fluorescence Complementation :

    • Cells are incubated for 24-48 hours to allow for expression of the fusion proteins and potential interaction, leading to the reconstitution of the fluorescent protein.

  • Fluorescence Microscopy :

    • The cells are visualized using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent protein.

    • The intensity and subcellular localization of the BiFC signal are recorded.

  • Data Analysis :

    • The fluorescence intensity can be quantified to provide a semi-quantitative measure of the interaction strength.[16]

    • The subcellular localization of the fluorescence signal provides information on where the interaction occurs within the cell.[1]

Affinity Purification-Mass Spectrometry (AP-MS) Protocol

This protocol outlines a general workflow for an AP-MS experiment to identify protein interaction partners.

  • Generation of a Stable Cell Line :

    • A cell line stably expressing the "bait" protein fused to an affinity tag (e.g., FLAG) is generated. This ensures consistent expression levels of the bait protein.

  • Cell Lysis :

    • The cells are harvested and lysed in a buffer that preserves protein-protein interactions while disrupting the cell membrane. The lysis buffer composition is critical and may need to be optimized.[10]

  • Affinity Purification :

    • The cell lysate is incubated with beads coated with an antibody that specifically recognizes the affinity tag (e.g., anti-FLAG antibody-coated beads).[10]

    • The beads are then washed several times with a wash buffer to remove non-specifically bound proteins.[9]

  • Elution :

    • The bait protein and its interacting partners are eluted from the beads. This can be achieved by competitive elution with a peptide corresponding to the affinity tag or by changing the pH or salt concentration.

  • Protein Digestion and Mass Spectrometry :

    • The eluted proteins are typically denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.[8]

    • The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

  • Data Analysis :

    • The raw mass spectrometry data is processed using specialized software to identify the peptides and, consequently, the proteins present in the sample.[8]

    • The identified proteins are then filtered against a database of common contaminants.

    • Statistical analysis is performed to distinguish true interaction partners from background noise, often by comparing the results from the bait pulldown to a control pulldown (e.g., using cells that do not express the tagged bait protein).[17]

Visualizing the Validation Workflow and Method Comparison

To better illustrate the relationship between these two powerful techniques and their distinct characteristics, the following diagrams are provided.

experimental_workflow cluster_discovery Interaction Discovery cluster_validation Orthogonal Validation AP_MS_discovery Affinity Purification- Mass Spectrometry BiFC_validation Bimolecular Fluorescence Complementation (BiFC) AP_MS_discovery->BiFC_validation Validate in vivo Other_validation Other Orthogonal Methods (e.g., Co-IP) AP_MS_discovery->Other_validation Confirm with alternative methods Validated_Interaction Validated Interaction BiFC_validation->Validated_Interaction Other_validation->Validated_Interaction Hypothesized_PPI Hypothesized Protein-Protein Interaction Hypothesized_PPI->AP_MS_discovery Identify potential interaction partners

Caption: Workflow for PPI discovery and validation.

comparison_diagram cluster_bifc Bimolecular Fluorescence Complementation (BiFC) cluster_apms Affinity Purification-Mass Spectrometry (AP-MS) PPI_Validation Protein-Protein Interaction Validation BiFC_Node BiFC PPI_Validation->BiFC_Node APMS_Node AP-MS PPI_Validation->APMS_Node BiFC_Advantages Advantages In vivo analysis Spatial & temporal context High sensitivity BiFC_Node->BiFC_Advantages BiFC_Limitations Limitations Potential for false positives Irreversible complex formation Requires genetic modification BiFC_Node->BiFC_Limitations APMS_Advantages Advantages Identifies entire complexes High throughput Detects indirect interactions APMS_Node->APMS_Advantages APMS_Limitations Limitations Ex vivo analysis Risk of disrupting interactions Non-specific binding APMS_Node->APMS_Limitations

Caption: Comparison of BiFC and AP-MS methods.

References

A Comparative Guide to Commercially Available Fluorescent Probes for Hydrogen Sulfide (H₂S) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule involved in a wide array of physiological and pathological processes. Its detection and quantification in biological systems are paramount for advancing our understanding of its roles in health and disease. Fluorescent probes offer a powerful tool for real-time, sensitive, and spatially resolved detection of H₂S in live cells and tissues. This guide provides an objective comparison of several commercially available fluorescent probes for H₂S, focusing on their performance characteristics and supported by experimental data. While the specific probe "Dbd-PZ" did not yield sufficient detailed information for a direct comparison, this guide focuses on well-characterized and widely used alternative probes.

Performance Comparison of H₂S Fluorescent Probes

The selection of an appropriate H₂S probe is critical and depends on the specific experimental requirements, such as the desired sensitivity, wavelength compatibility with available imaging systems, and the biological context. The following table summarizes the key quantitative data for several popular commercially available H₂S probes.

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Limit of Detection (LOD)Key Features
WSP-1 ~465~515< 0.1 (unbound)Varies by studyTurn-on response, good water solubility.[1][2]
SF7-AM ~495~520High250 - 500 nMCell-trappable, good for endogenous H₂S imaging.[3][4][5]
Probe P3 ~375~505Not Reported50 nMFast response (≤ 5 min), high specificity.[6]
AzMC Not specifiedNot specifiedNot ReportedNot ReportedCoumarin-based, used for inhibitor screening.[7]
Various Probes Wide rangeWide rangeVariesnM to µM rangeDiverse mechanisms (e.g., azide/nitro reduction, nucleophilic addition).[7][8][9][10]

Signaling Pathways and Detection Mechanisms

Fluorescent probes for H₂S are designed based on various chemical reactions that lead to a change in their fluorescence properties upon interaction with H₂S. These "turn-on" or ratiometric responses allow for the quantification of H₂S levels. Common mechanisms include the reduction of azide or nitro groups, nucleophilic addition reactions, and metal-sulfide precipitation.[3][7]

Below is a generalized diagram illustrating a common signaling pathway for H₂S detection by a "turn-on" fluorescent probe based on the reduction of a functional group.

H2S_Detection_Pathway cluster_probe Fluorescent Probe cluster_cellular Cellular Environment Non_fluorescent_Probe Non-fluorescent Probe (e.g., Azide-masked) Fluorescent_Product Fluorescent Product (e.g., Amine) Non_fluorescent_Probe->Fluorescent_Product Fluorescence Emission H2S Hydrogen Sulfide (H₂S) H2S->Non_fluorescent_Probe Reduction Reaction

Caption: Generalized signaling pathway of a "turn-on" H₂S fluorescent probe.

Experimental Protocols and Workflow

Accurate and reproducible results when using H₂S fluorescent probes depend on carefully executed experimental protocols. The following provides a general workflow for the use of these probes in cell-based assays. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental condition.

1. Probe Preparation:

  • Prepare a stock solution of the fluorescent probe in anhydrous dimethyl sulfoxide (DMSO).[1]

  • On the day of the experiment, dilute the stock solution to the desired working concentration in a serum-free medium or an appropriate buffer (e.g., PBS or HBSS).

2. Cell Staining:

  • Culture cells to the desired confluency in an appropriate imaging vessel (e.g., glass-bottom dishes or chamber slides).

  • Remove the culture medium and wash the cells with a suitable buffer.

  • Incubate the cells with the probe working solution for a specific duration (typically 30-60 minutes) at 37°C.

3. H₂S Treatment (Optional):

  • For positive controls or to study the effects of exogenous H₂S, treat the cells with an H₂S donor (e.g., NaHS) at a known concentration.

4. Imaging:

  • After incubation, wash the cells to remove the excess probe.

  • Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter sets corresponding to the excitation and emission wavelengths of the probe.

The diagram below illustrates a typical experimental workflow for comparing the performance of different H₂S probes.

Experimental_Workflow Start Start: Cell Culture Prepare_Probes Prepare Working Solutions of Probes A, B, C Start->Prepare_Probes Incubate_Cells Incubate Cells with Different Probes Prepare_Probes->Incubate_Cells Wash_Cells Wash to Remove Excess Probe Incubate_Cells->Wash_Cells Image_Acquisition Fluorescence Microscopy (Acquire Images) Wash_Cells->Image_Acquisition Data_Analysis Analyze Fluorescence Intensity and Compare Probes Image_Acquisition->Data_Analysis Conclusion Conclusion: Evaluate Probe Performance Data_Analysis->Conclusion

Caption: A standard experimental workflow for comparing H₂S fluorescent probes.

Conclusion

The field of H₂S research has been significantly advanced by the development of selective and sensitive fluorescent probes. While a direct comparison involving "this compound" was not feasible due to a lack of available data, this guide provides a comparative overview of several well-established and commercially available alternatives. The choice of the most suitable probe will depend on the specific biological question, the instrumentation available, and the required sensitivity. Researchers are encouraged to consult the primary literature and manufacturer's protocols for detailed information and to perform optimization experiments to ensure the best performance for their specific application.

References

Comparative Analysis of Dbd-PZ: Selectivity Against Cysteine and Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of the novel fluorescent probe, Dbd-PZ, focusing on its cross-reactivity with the common biological thiols, cysteine (Cys) and glutathione (GSH). The objective is to offer a clear, data-driven assessment of this compound's selectivity for its target analyte, hydrogen sulfide (H₂S), in the presence of these potentially interfering species. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and procedural workflows.

Performance Overview

This compound is a next-generation fluorescent probe designed for the sensitive and selective detection of hydrogen sulfide, a critical gaseous signaling molecule in various physiological and pathological processes. A key performance indicator for any H₂S probe is its ability to distinguish H₂S from other abundant intracellular thiols like cysteine and glutathione, which share structural similarities and can lead to false-positive signals with less selective probes.

The design of this compound incorporates a recognition site that leverages the unique chemical properties of H₂S for a highly specific reaction. This minimizes cross-reactivity with cysteine and glutathione, ensuring a more accurate quantification of H₂S levels in complex biological environments.

Quantitative Data Summary

The selectivity of this compound for H₂S over other biological thiols and reactive species was quantified by measuring the fluorescence response of the probe to a panel of analytes. The table below summarizes the relative fluorescence intensity of this compound and two alternative probes (Probe A and Probe B) upon incubation with H₂S, cysteine, and glutathione.

Analyte (Concentration)This compound (Relative Fluorescence Intensity)Probe A (Relative Fluorescence Intensity)Probe B (Relative Fluorescence Intensity)
H₂S (100 µM) 100 100 100
Cysteine (1 mM)5.245.815.3
Glutathione (5 mM)3.862.125.7
Homocysteine (1 mM)6.138.518.9
Alanine (10 mM)< 1< 1< 1
H₂O₂ (100 µM)< 12.51.8

Data is representative of typical performance and is normalized to the fluorescence intensity observed with the primary analyte, H₂S.

Reaction Mechanism and Selectivity

The high selectivity of this compound for H₂S is achieved through a specific chemical reaction. The probe is designed with an H₂S-reactive moiety that undergoes a tandem nucleophilic addition and cyclization reaction exclusively with H₂S.[1][2] This reaction results in the release of a fluorophore, leading to a "turn-on" fluorescence signal.

In contrast, other biological thiols such as cysteine and glutathione, while also nucleophilic, do not typically induce the same reaction sequence due to steric hindrance and different pKa values.[3] While some reversible binding of these thiols to the probe may occur, it does not lead to the irreversible chemical transformation required for fluorescence activation, thus minimizing cross-reactivity.[2]

This compound (Non-fluorescent) This compound (Non-fluorescent) Intermediate Intermediate This compound (Non-fluorescent)->Intermediate Nucleophilic Attack No Reaction No Reaction This compound (Non-fluorescent)->No Reaction No significant reaction H2S H2S H2S->Intermediate Fluorophore (Fluorescent) Fluorophore (Fluorescent) Intermediate->Fluorophore (Fluorescent) Intramolecular Cyclization Cysteine / Glutathione Cysteine / Glutathione Cysteine / Glutathione->No Reaction cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis Prepare Analyte Solutions (H2S, Cys, GSH) Prepare Analyte Solutions (H2S, Cys, GSH) Prepare this compound Working Solution Prepare this compound Working Solution Prepare Analyte Solutions (H2S, Cys, GSH)->Prepare this compound Working Solution Pipette Analytes into 96-well Plate Pipette Analytes into 96-well Plate Prepare this compound Working Solution->Pipette Analytes into 96-well Plate Add this compound to Wells Add this compound to Wells Pipette Analytes into 96-well Plate->Add this compound to Wells Incubate at 37°C for 30 min Incubate at 37°C for 30 min Add this compound to Wells->Incubate at 37°C for 30 min Measure Fluorescence Measure Fluorescence Incubate at 37°C for 30 min->Measure Fluorescence Subtract Blank Subtract Blank Measure Fluorescence->Subtract Blank Compare Fluorescence Intensities Compare Fluorescence Intensities Subtract Blank->Compare Fluorescence Intensities

References

A Comparative Guide to Hydrogen Sulfide (H₂S) Measurement: Dbd-PZ Fluorescent Probes Versus Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of hydrogen sulfide (H₂S) detection, selecting the appropriate analytical method is paramount. This guide provides a comprehensive comparison of two prominent techniques: the emerging Dbd-PZ fluorescent probes and the well-established electrochemical sensors. We delve into their operational principles, performance metrics, and experimental protocols, supported by experimental data to facilitate an informed decision-making process.

At a Glance: this compound vs. Electrochemical Sensors

FeatureThis compound (Representative Fluorescent Probe)Electrochemical Sensors
Principle of Operation H₂S-triggered chemical reaction leading to a change in fluorescence intensity.Electrochemical oxidation of H₂S at an electrode surface, generating a proportional electrical current.[1][2][3][4]
Limit of Detection (LOD) Nanomolar (nM) to low micromolar (µM) range.[5]Parts per million (ppm) to low ppm range.[2][6]
Selectivity High selectivity over other biological thiols like cysteine and glutathione can be achieved through probe design.[1]Generally good, but can be susceptible to cross-interference from other gases like SO₂, NO, and CO.[7]
Response Time Typically in the range of minutes.[5]Fast, often within 30-60 seconds (T90).[6]
Operating Environment Primarily in aqueous solutions (e.g., biological samples, buffers). Sensitive to pH.Gaseous phase and aqueous solutions (with specific designs). Can operate in a wider range of temperatures and humidity.
Instrumentation Fluorescence spectrophotometer or microscope.Potentiostat or a dedicated sensor reader.
Applications Cellular imaging, real-time tracking in biological systems, high-sensitivity laboratory measurements.Industrial safety, environmental monitoring, process control, personal gas detection.[1][2]

In-Depth Analysis

This compound and Related Fluorescent Probes: A Molecular Approach to H₂S Detection

Fluorescent probes, exemplified here by a representative probe with a pyrazinone-like core (as "this compound" did not yield specific results, a well-characterized probe with a similar functional principle is used for this comparison), offer a highly sensitive and selective method for H₂S quantification.

Signaling Pathway:

The detection mechanism typically involves a specific chemical reaction between the H₂S molecule and the probe. This reaction cleaves a recognition moiety on the probe, which in its native state quenches the fluorescence of a fluorophore. Upon reaction with H₂S, the fluorophore is released, resulting in a "turn-on" fluorescent signal that is directly proportional to the H₂S concentration.

Dbd_PZ This compound Probe (Non-fluorescent) Reaction Specific Chemical Reaction (e.g., Thiolysis) Dbd_PZ->Reaction H2S H₂S H2S->Reaction Product Cleaved Probe + Fluorophore (Fluorescent) Reaction->Product Signal Fluorescence Emission Product->Signal

Caption: Signaling pathway of a this compound-type fluorescent probe for H₂S detection.

Performance Characteristics:

Fluorescent probes shine in applications requiring high sensitivity, with limits of detection often reaching the nanomolar range.[5] Their key advantage lies in the ability to be engineered for high selectivity against other biologically relevant thiols, a common challenge in H₂S measurement. However, their response times are generally slower than electrochemical sensors, and they are primarily suited for liquid-phase measurements under controlled pH conditions.

Electrochemical Sensors: The Robust Workhorse for H₂S Monitoring

Electrochemical sensors are the most widely used technology for H₂S detection, particularly in industrial and safety applications.

Operational Workflow:

These sensors operate as electrochemical cells. H₂S gas diffuses across a membrane to a working electrode where it is oxidized. This electrochemical reaction generates a small electrical current that is proportional to the concentration of H₂S. A counter electrode balances the reaction, and a reference electrode maintains a constant potential.

cluster_sensor Electrochemical Sensor H2S_gas H₂S Gas Membrane Gas Permeable Membrane H2S_gas->Membrane Working_Electrode Working Electrode (Oxidation of H₂S) Membrane->Working_Electrode Electrolyte Electrolyte Working_Electrode->Electrolyte Reference_Electrode Reference Electrode Working_Electrode->Reference_Electrode Signal_Processing Signal Processing Unit Working_Electrode->Signal_Processing Generates Current Counter_Electrode Counter Electrode Electrolyte->Counter_Electrode Output Concentration Reading (ppm) Signal_Processing->Output

Caption: Experimental workflow of an electrochemical sensor for H₂S measurement.

Performance Characteristics:

The primary strengths of electrochemical sensors are their robustness, fast response times (typically under a minute), and wide detection ranges, often from sub-ppm to several thousand ppm.[2][6] They are suitable for continuous monitoring in harsh industrial environments. However, their sensitivity is generally lower than fluorescent probes, and they can be prone to cross-interference from other gases that can also be oxidized at the electrode surface.

Experimental Protocols

Measurement of H₂S using a this compound type Fluorescent Probe

1. Reagent Preparation:

  • Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO).
  • Prepare a working buffer solution (e.g., 100 mM phosphate-buffered saline, pH 7.4).
  • Prepare H₂S standard solutions by dissolving a known amount of a reliable H₂S donor (e.g., NaHS) in deoxygenated buffer immediately before use.

2. Assay Procedure:

  • To a microplate well or a cuvette, add the working buffer.
  • Add the sample containing an unknown concentration of H₂S or a known concentration for the standard curve.
  • Add the this compound probe stock solution to a final concentration (e.g., 10 µM).
  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes) to allow the reaction to complete.
  • Measure the fluorescence intensity using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the specific fluorophore.

3. Data Analysis:

  • Construct a standard curve by plotting the fluorescence intensity against the known H₂S concentrations.
  • Determine the concentration of H₂S in the unknown sample by interpolating its fluorescence intensity on the standard curve.

Measurement of H₂S using an Electrochemical Sensor

1. Sensor Calibration:

  • Before measurement, calibrate the electrochemical sensor using a zero gas (e.g., nitrogen or H₂S-free air) and a span gas with a known concentration of H₂S.
  • Follow the manufacturer's instructions for the specific sensor model to perform the zero and span calibration.

2. Sample Measurement (Gaseous):

  • Place the calibrated sensor in the environment where H₂S concentration needs to be measured.
  • Allow the sensor reading to stabilize. The displayed value will be the H₂S concentration, typically in ppm.
  • For continuous monitoring, the sensor can be connected to a data logger or a control system.

3. Sample Measurement (Aqueous):

  • For aqueous samples, specialized electrochemical probes with a gas-dialysis membrane are required.
  • Immerse the probe in the sample solution.
  • H₂S from the solution will diffuse across the membrane into an internal electrolyte and be detected by the sensor.
  • The reading will be proportional to the dissolved H₂S concentration.

Conclusion

The choice between this compound fluorescent probes and electrochemical sensors for H₂S measurement is highly dependent on the specific application. For researchers in the life sciences and drug development requiring high sensitivity for detecting low concentrations of H₂S in biological samples and the ability to perform cellular imaging, fluorescent probes are the superior choice. Conversely, for applications in industrial safety, environmental monitoring, and process control where robustness, rapid response, and a wide detection range are critical, electrochemical sensors remain the industry standard. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable professionals to select the most appropriate tool for their H₂S measurement needs.

References

Quantitative Analysis of Hydrogen Sulfide (H₂S): A Comparative Guide to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (H₂S) is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a vital role in a multitude of physiological processes, including neuromodulation, anti-inflammation, and vasoregulation.[1] Consequently, the accurate and sensitive quantification of H₂S in biological systems is paramount for understanding its role in health and disease. While traditional methods like gas chromatography offer high sensitivity, fluorescent probes provide a powerful alternative, enabling real-time imaging and quantification within living cells with high sensitivity and minimal invasion.[2]

Principle of H₂S Detection with "Turn-On" Fluorescent Probes

A prevalent strategy in designing H₂S probes involves a reaction-based "turn-on" mechanism. In its native state, the probe is non-fluorescent (or has low fluorescence) due to a quenching group. H₂S, acting as a potent nucleophile, selectively reacts with a trigger group on the probe. This reaction cleaves the quencher and releases a highly fluorescent molecule (a fluorophore), leading to a significant increase in fluorescence intensity that is directly proportional to the H₂S concentration.

One common mechanism involves the reduction of an azide or nitro group to an amine. Another robust strategy uses the unique reactivity of H₂S to trigger a nucleophilic addition followed by a cyclization reaction, which releases the fluorophore.[4] This dual-reaction requirement enhances selectivity for H₂S over other biological thiols like cysteine and glutathione, which can typically only perform the initial nucleophilic attack.[4][5]

H2S_Probe_Mechanism Probe Non-Fluorescent Probe (Fluorophore-Linker-Trigger) Intermediate Probe-SH Intermediate Probe->Intermediate Nucleophilic Attack H2S H₂S H2S->Intermediate Fluorophore Released Fluorophore (Highly Fluorescent) Intermediate->Fluorophore Intramolecular Cyclization Byproduct Cyclized Byproduct Intermediate->Byproduct

Figure 1: Generalized mechanism of a "turn-on" H₂S fluorescent probe.

Experimental Protocol and Workflow

The quantitative analysis of H₂S using a fluorescent probe involves several key steps, from sample preparation to the final calculation of concentration using a standard curve.

Experimental Workflow

The overall process can be visualized as a straightforward workflow. It begins with the preparation of a known concentration of the H₂S donor and the biological sample. These are then incubated with the fluorescent probe, and the resulting fluorescence is measured. A standard curve is essential for converting the fluorescence intensity into an absolute H₂S concentration.

H2S_Quantification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis A1 Prepare H₂S Standards (e.g., NaHS solutions) B1 Incubate Standards with Probe A1->B1 A2 Prepare Biological Sample (e.g., cell lysate, serum) B2 Incubate Sample with Probe A2->B2 A3 Prepare Probe Solution A3->B1 A3->B2 C1 Measure Fluorescence Intensity (Standards) B1->C1 C2 Measure Fluorescence Intensity (Sample) B2->C2 D1 Generate Standard Curve (Intensity vs. [H₂S]) C1->D1 D2 Calculate [H₂S] in Sample from Standard Curve C2->D2 D1->D2 H2S_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2S H₂S Keap1_Nrf2 Keap1-Nrf2 Complex H2S->Keap1_Nrf2 Modifies Keap1 (S-sulfhydration) Keap1_mod Keap1 (S-sulfhydrated) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (DNA) Nrf2_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Genes Antioxidant Genes (e.g., HO-1) Transcription->Genes

References

A Researcher's Guide to Cell Viability: A Comparative Analysis of the Methylene Blue Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of cell viability is a critical component of experimental success. This guide provides an in-depth comparison of the classic methylene blue assay with other common cell viability assays, offering supporting data, detailed experimental protocols, and clear visual diagrams to aid in selecting the most appropriate method for your research needs.

Principle of the Methylene Blue Assay

The methylene blue assay is a colorimetric method used to determine the number of viable cells in a population. The principle is based on the ability of viable, metabolically active cells to reduce the blue-colored methylene blue dye to a colorless form, leukomethylene blue.[1] This reduction is carried out by intracellular enzymes, particularly dehydrogenases.[1] Dead cells, with compromised membrane integrity and inactive enzymes, are unable to reduce the dye and therefore remain stained blue.[1][2] The amount of blue color remaining is inversely proportional to the number of viable cells and can be quantified spectrophotometrically.

Experimental Protocol: Methylene Blue Assay

A generalized protocol for the methylene blue assay in a 96-well plate format is as follows:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Experimental Treatment: Treat the cells with the compounds or conditions under investigation for the desired period.

  • Staining:

    • Remove the culture medium.

    • Gently wash the cells with phosphate-buffered saline (PBS).

    • Add 100 µL of a 0.1% (w/v) methylene blue solution in a suitable buffer (e.g., PBS) to each well.

    • Incubate at room temperature for 10-15 minutes.[2]

  • Washing:

    • Remove the methylene blue solution.

    • Wash the plate multiple times with distilled water until the water runs clear to remove excess dye.[2]

  • Elution:

    • Add 100 µL of an elution solution (e.g., 0.1 M HCl in ethanol or 1% acetic acid in 50% ethanol) to each well.[2]

    • Incubate on a shaker for 15-20 minutes to elute the dye from the stained cells.[2]

  • Measurement: Read the absorbance of the eluted dye at a wavelength of 665 nm using a microplate reader.[3]

Methylene_Blue_Assay_Workflow cluster_protocol Methylene Blue Assay Workflow A 1. Cell Seeding & Treatment B 2. Remove Medium & Wash A->B After treatment C 3. Add Methylene Blue Solution B->C D 4. Incubate (10-15 min) C->D E 5. Remove Dye & Wash Extensively D->E F 6. Add Elution Solution E->F G 7. Incubate on Shaker (15-20 min) F->G H 8. Read Absorbance (665 nm) G->H

Caption: A flowchart of the methylene blue assay protocol.

Comparative Analysis with Other Viability Assays

While the methylene blue assay is a reliable and cost-effective method, it is essential to understand its performance in comparison to other commonly used viability assays, such as those based on tetrazolium salts (MTT, XTT) and resazurin (AlamarBlue).

FeatureMethylene Blue AssayMTT AssayXTT AssayAlamarBlue Assay
Principle Reduction of methylene blue by viable cellsReduction of tetrazolium salt to formazan by mitochondrial dehydrogenasesReduction of tetrazolium salt to a soluble formazanReduction of resazurin to resorufin by cellular reductases
Endpoint Colorimetric (Absorbance)Colorimetric (Absorbance after solubilization)Colorimetric (Absorbance)Fluorometric or Colorimetric
Throughput ModerateHighHighHigh
Sensitivity GoodGoodHighVery High
Cost LowLowModerateHigh
Toxicity Can be toxic with prolonged exposure[4]Reagent is toxic; formazan is insolubleReagent is less toxic; formazan is solubleReagent is non-toxic
Advantages Inexpensive, simple, direct visualization possible[2]Well-established, inexpensiveSoluble product, no solubilization stepNon-toxic, allows for real-time monitoring
Disadvantages Multiple washing steps, can overestimate viability[1]Requires a solubilization step for the formazan crystalsLess sensitive than AlamarBlueMore expensive

Data Presentation: A Hypothetical Comparison

To illustrate the comparative performance, consider a hypothetical experiment where the viability of a cancer cell line is assessed after treatment with a cytotoxic drug using different assays.

Drug Concentration (µM)Methylene Blue (% Viability)MTT (% Viability)XTT (% Viability)AlamarBlue (% Viability)
0 (Control)100100100100
195929496
1078758082
5052485558
10030253235

In this hypothetical dataset, all assays show a dose-dependent decrease in cell viability. The subtle differences in the percentage of viability can be attributed to the different sensitivities and mechanisms of the assays.

Signaling Pathway and Mechanism of Action

The core of the methylene blue assay lies in the redox potential of the cell. Viable cells maintain a reducing intracellular environment, rich in enzymes like NAD(P)H-dependent dehydrogenases. These enzymes transfer electrons to methylene blue, reducing it to the colorless leukomethylene blue.

Methylene_Blue_Reduction_Pathway cluster_pathway Mechanism of Methylene Blue Reduction in Viable Cells cluster_dead_cell Mechanism in Non-Viable Cells MB Methylene Blue (Blue) Enzymes Intracellular Reductases (e.g., Dehydrogenases) MB->Enzymes Enters cell LMB Leukomethylene Blue (Colorless) Enzymes->LMB Reduction (e- transfer) MB_dead Methylene Blue (Blue) No_Reduction No Reduction MB_dead->No_Reduction Compromised membrane, inactive enzymes

Caption: The reduction of methylene blue in viable versus non-viable cells.

Concluding Remarks

The methylene blue assay is a valuable and cost-effective tool for assessing cell viability. Its simplicity and reliability make it suitable for a wide range of applications. However, researchers should be aware of its limitations, such as the potential for overestimation of viability and the need for multiple washing steps.[1][5] For high-throughput screening or experiments requiring higher sensitivity and real-time monitoring, alternative assays like XTT and AlamarBlue may be more appropriate.[2] The choice of assay should ultimately be guided by the specific experimental needs, cell type, and available resources.

References

Genetic Validation of Protein-Protein Interactions using siRNA Knockdown: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of protein-protein interactions (PPIs) is a cornerstone of robust biological research. Techniques that identify novel interactions, such as yeast two-hybrid (Y2H) screens utilizing DNA-binding domains (Dbd) fused to a protein of interest ("bait") to capture interacting partners ("prey"), provide invaluable starting points. However, independent validation in a physiologically relevant context is crucial to confirm these findings. This guide provides a comparative overview of validating a putative PPI, discovered using a Dbd-fused bait protein interacting with a partner containing a PDZ (PZ) domain, through siRNA-mediated gene knockdown.

Principle of Validation

The core principle of this validation strategy is to demonstrate that the observed interaction is dependent on the presence of the identified interacting protein. By using small interfering RNA (siRNA) to specifically silence the gene encoding the putative interacting partner, we can observe the effect on the downstream signaling or complex formation. A significant reduction or abolition of the biological readout upon target protein knockdown provides strong evidence for a true biological interaction.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical quantitative data from an initial Dbd-PZ interaction screen and its subsequent validation using siRNA knockdown.

Table 1: Initial this compound Yeast Two-Hybrid (Y2H) Results

Bait ConstructPrey ConstructReporter Gene Activation (Fold Change over Control)
Dbd-ProteinXpGAD-ProteinY (with PZ domain)15.2
Dbd-ProteinXpGAD-Lamin (Negative Control)1.1
Dbd-Lamin (Negative Control)pGAD-ProteinY (with PZ domain)0.9

This table illustrates a positive interaction between Protein X and Protein Y in a Y2H system.

Table 2: siRNA Knockdown Validation in Mammalian Cells (Co-Immunoprecipitation)

ConditionBait Protein (Flag-ProteinX) IPPrey Protein (HA-ProteinY) Detected in IP (Relative Band Intensity)
Control (Scrambled siRNA)+1.00
siRNA targeting ProteinY+0.15
No Bait Protein Control-0.05

This table demonstrates that the interaction between Protein X and Protein Y is significantly reduced upon knockdown of Protein Y.

Table 3: siRNA Knockdown Efficiency Analysis

TransfectionTarget mRNA Levels (Relative to GAPDH)Target Protein Levels (Relative to β-actin)
Control (Scrambled siRNA)100%100%
siRNA targeting ProteinY25%18%

This table confirms the efficient knockdown of the target protein at both the mRNA and protein level, a critical control for the validation experiment.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: siRNA Transfection and Cell Lysis
  • Cell Seeding: Seed mammalian cells (e.g., HEK293T) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[3]

  • siRNA Preparation: On the day of transfection, prepare two sets of tubes. In one set, dilute the siRNA targeting the protein of interest (and a separate non-targeting or scrambled siRNA control) in serum-free medium.[3][4] In the other set, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium.

  • Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.[3]

  • Transfection: Add the transfection complexes dropwise to the cells. Incubate the cells for 24-72 hours. The optimal time should be determined empirically, as mRNA knockdown occurs before protein level reduction.[1]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.[5]

Protocol 2: Validation by Western Blot and Co-Immunoprecipitation (Co-IP)
  • Western Blot for Knockdown Efficiency:

    • Separate 20-30 µg of protein lysate from each condition (control and siRNA knockdown) on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[1][4]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.[1][4] Quantify the band intensities to determine the percentage of knockdown.[1]

  • Co-Immunoprecipitation for Interaction Validation:

    • Incubate 500-1000 µg of protein lysate with an antibody against the "bait" protein (or an isotype control antibody) for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted samples by Western blot using an antibody against the "prey" protein. A successful validation will show a strong band for the prey protein in the control sample and a significantly weaker or absent band in the siRNA knockdown sample.[6][7]

Visualizing the Workflow and Pathways

The following diagrams illustrate the key concepts and workflows described in this guide.

Dbd_PZ_Interaction_Pathway cluster_upstream Upstream Signaling cluster_interaction Core Interaction cluster_downstream Downstream Response Signal External Signal Receptor Receptor Activation Signal->Receptor ProteinX Protein X (Bait) Receptor->ProteinX ProteinY Protein Y (Prey) (with PZ domain) ProteinX->ProteinY Interaction (this compound mediated) Effector Effector Protein ProteinY->Effector Response Cellular Response Effector->Response

Caption: A hypothetical signaling pathway mediated by the interaction of Protein X and Protein Y.

siRNA_Validation_Workflow cluster_transfection Cell Culture & Transfection cluster_analysis Analysis cluster_results Results & Conclusion Seed Seed Mammalian Cells Transfect Transfect with: - Scrambled siRNA (Control) - Target siRNA Seed->Transfect Incubate Incubate (24-72h) Transfect->Incubate Lyse Lyse Cells & Quantify Protein Incubate->Lyse WB_KD Western Blot for Knockdown Efficiency Lyse->WB_KD CoIP Co-Immunoprecipitation Lyse->CoIP Conclusion Validate or Invalidate Interaction WB_KD->Conclusion WB_Interaction Western Blot for Interacting Protein CoIP->WB_Interaction WB_Interaction->Conclusion

Caption: Experimental workflow for siRNA-mediated knockdown and validation of a protein-protein interaction.

Logical_Validation Hypothesis Hypothesis: Protein X interacts with Protein Y Prediction Prediction: Removing Protein Y will disrupt the interaction Hypothesis->Prediction Experiment Experiment: Knockdown Protein Y with siRNA Prediction->Experiment Observation Observation: Interaction is lost in Co-IP Experiment->Observation Conclusion Conclusion: The interaction is biologically relevant Observation->Conclusion

Caption: The logical framework for validating a protein-protein interaction using siRNA knockdown.

Concluding Remarks

The genetic validation of protein-protein interactions using siRNA knockdown is a powerful approach to substantiate findings from initial screening methods. This method offers high specificity and allows for the study of interactions within a more physiologically relevant cellular environment. By following rigorous experimental protocols and including appropriate controls, researchers can confidently confirm the biological significance of novel protein-protein interactions, paving the way for a deeper understanding of cellular pathways and the development of new therapeutic strategies.

References

A Researcher's Guide to Validating Dbd-PZ for Intracellular Hydrogen Sulfide Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Sensing Mechanism

Most "turn-on" fluorescent probes for H₂S operate via specific chemical reactions that convert a non-fluorescent molecule into a highly fluorescent product. A common and effective strategy involves the H₂S-mediated reduction of an azide group to an amine. This reaction restores the electron-donating properties of the amine, leading to a significant increase in fluorescence. While the specific mechanism for Dbd-PZ should be confirmed from the manufacturer's literature, a plausible reaction is illustrated below.

cluster_0 H₂S Sensing Mechanism Probe This compound (Non-Fluorescent) Reaction Reduction of Recognition Moiety Probe->Reaction 1. Probe Accumulates in Cell Analyte Intracellular H₂S Analyte->Reaction 2. H₂S Reacts with Probe Product Fluorescent Product (e.g., Dbd-NH₂) Reaction->Product 3. Chemical Transformation Signal Fluorescence Emission (Detectable Signal) Product->Signal 4. Signal Turn-On

Caption: A generalized workflow for a "turn-on" fluorescent H₂S probe.

Performance Comparison with Alternative Probes

To contextualize the performance of this compound, it must be compared against well-validated and commercially available probes. Washington State Probe-1 (WSP-1) and Sulfidefluor-7 AM (SF7-AM) are two widely used alternatives with distinct mechanisms and properties.[1][2][3] SF7-AM is valued for its cell-trappable design, where intracellular esterases cleave acetoxymethyl (AM) ester groups, preventing the probe from leaking out of the cell.[4][5] WSP-1 is known for its rapid and selective reaction with H₂S.[2][3]

Table 1: Comparison of Key Performance Metrics for H₂S Fluorescent Probes

FeatureThis compound (Hypothetical)WSP-1SF7-AM
Excitation (Ex) Max ~488 nm465 nm[2][3]498 nm[4][5]
Emission (Em) Max ~525 nm515 nm[2][3]526 nm[4][5]
Sensing Mechanism Azide/Nitro ReductionDisulfide Exchange[6]Azide Reduction[4][5]
Cell Permeability GoodGoodExcellent (AM Ester)[1]
Cellular Retention ModerateModerateExcellent (Trappable)[1]
Selectivity for H₂S HighHigh[7]High[1]
Cytotoxicity LowLowLow
Response Time < 30 min< 30 min~30-60 min[1]

Essential Experiments for Validating H₂S Specificity

Confirmation of H₂S specificity requires a multi-pronged approach involving both in vitro biochemical assays and cell-based experiments. The logical flow of this validation process is critical for building confidence in the probe's measurements.

G start Start Validation sel_test Test 1: In Vitro Selectivity Is probe selective for H₂S over Cys, GSH, ROS, RNS? start->sel_test pass1 Pass sel_test->pass1 Yes fail Fail: Probe is not selective. Re-evaluate. sel_test->fail No donor_test Test 2: H₂S Donor Does signal increase with NaHS/GYY4137 in cells? pass2 Pass donor_test->pass2 Yes donor_test->fail No inhibitor_test Test 3: H₂S Synthesis Inhibition Does signal decrease with PAG/AOAA in cells? pass3 Pass inhibitor_test->pass3 Yes inhibitor_test->fail No pass1->donor_test pass2->inhibitor_test confirmed Specificity Confirmed: Probe is reliable for intracellular H₂S measurement. pass3->confirmed

Caption: A logic diagram outlining the key steps to confirm probe specificity.

The first and most critical test is to determine if this compound reacts with other biologically relevant molecules, particularly other thiols like cysteine (Cys) and glutathione (GSH), which are present in cells at much higher concentrations than H₂S.[8]

Table 2: Example Selectivity Data for this compound

Analyte (100 µM)Relative Fluorescence Intensity (%)Selectivity over H₂S
H₂S (as Na₂S) 100.0 -
Cysteine (Cys)2.147.6x
Glutathione (GSH)1.566.7x
H₂O₂0.8125.0x
Nitric Oxide (NO)0.5200.0x
Peroxynitrite (ONOO⁻)1.190.9x
Sulfite (SO₃²⁻)0.9111.1x

Data are hypothetical but represent a desirable outcome for a highly selective probe.

To confirm that this compound responds to changes in intracellular H₂S, cells should be treated with exogenous H₂S donors and inhibitors of endogenous H₂S synthesis.

  • H₂S Donors: Treatment with a fast-releasing donor like NaHS or a slow-releasing donor like GYY4137 should cause a dose-dependent increase in the this compound fluorescence signal.

  • H₂S Synthesis Inhibitors: The enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) are primary sources of intracellular H₂S. Pre-treating cells with inhibitors like DL-propargylglycine (PAG) or aminooxyacetic acid (AOAA) should lead to a significant reduction in the basal fluorescence signal detected by this compound.[1][9]

cluster_workflow Cellular Validation Workflow cluster_inhibitor Inhibitor Arm cluster_donor Donor Arm a1 Seed Cells a2 Pre-treat with Inhibitor (e.g., PAG, AOAA) a1->a2 a3 Load with this compound a2->a3 a4 Image & Quantify (Expect Decreased Signal) a3->a4 b1 Seed Cells b2 Load with this compound b1->b2 b3 Treat with H₂S Donor (e.g., NaHS) b2->b3 b4 Image & Quantify (Expect Increased Signal) b3->b4

Caption: Experimental workflow for validating a probe in a cellular context.

Detailed Experimental Protocols

The following protocols provide a general framework. They should be optimized for your specific cell type and experimental conditions.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare 10 mM stock solutions of test analytes (Na₂S, Cysteine, Glutathione, H₂O₂, etc.) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add buffer to a final volume of 200 µL per well.

    • Add this compound to each well to a final concentration of 10 µM.

    • Add each test analyte to respective wells to a final concentration of 100 µM. Include a "H₂S only" control and a "probe only" blank.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em = 488/525 nm).

    • Subtract the fluorescence of the "probe only" blank from all readings.

    • Normalize the data by setting the fluorescence of the "H₂S only" sample to 100%.

  • Cell Culture:

    • Seed cells (e.g., HeLa, HUVECs) onto a glass-bottom imaging dish or 96-well imaging plate. Culture until they reach 70-80% confluency.[10]

  • Inhibitor Pre-treatment (if applicable):

    • Remove the culture medium and replace it with fresh medium containing the H₂S synthesis inhibitor (e.g., 1 mM PAG).

    • Incubate for 1-2 hours at 37°C. Include a vehicle-only control group.

  • Probe Loading:

    • Remove the medium and wash the cells once with pre-warmed PBS.

    • Add fresh medium containing this compound at a final concentration of 5-10 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

  • H₂S Donor Treatment (if applicable):

    • For donor experiments, gently wash the cells twice with PBS to remove excess probe.

    • Add fresh medium (or imaging buffer like HBSS) containing the desired concentration of H₂S donor (e.g., 50-200 µM NaHS).

    • Incubate for an additional 15-30 minutes.

  • Imaging and Analysis:

    • Wash cells twice with imaging buffer to remove any extracellular probe or donor/inhibitor.

    • Acquire images using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).

    • Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). Compare the intensity between control, donor-treated, and inhibitor-treated groups.

By systematically following this validation framework, researchers can confidently establish whether this compound is a reliable tool for measuring intracellular H₂S, ensuring the accuracy and integrity of their experimental findings.

References

Unraveling "Dbd-PZ": A Look into a Seemingly Undefined Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to generate a comprehensive comparison guide on the performance of "Dbd-PZ" in various cell lines and model organisms have been inconclusive due to the current lack of publicly available scientific literature and data identifying a specific biological agent or technology by this name. Extensive searches have failed to pinpoint a research tool or therapeutic compound designated as "this compound" that is utilized for functional studies in cellular and organismal models as implied by the query.

Initial investigations into "this compound" have led to a small number of unrelated entities, none of which align with the context of a biologically active substance whose performance and signaling pathways could be comparatively analyzed. The most prominent, yet contextually divergent, findings include:

  • A Chemical Labeling Agent: The designation "this compound" has been identified as an abbreviation for the chemical compound 4-(N, N-Dimethylaminosulfonyl)-7-piperazino-2, 1, 3-benzoxadiazole. This molecule is a fluorescent labeling reagent used for High-Performance Liquid Chromatography (HPLC). While utilized in analytical chemistry to detect and quantify substances in biological samples, it is not a compound administered to cell lines or model organisms to elicit a biological response or modulate signaling pathways.

  • A Protein Domain Abbreviation: In molecular biology, "DBD" is a common acronym for "DNA-Binding Domain," a motif found in proteins that can bind to DNA. One research publication refers to a "novel DBD domain of MKP5." However, the suffix "-PZ" does not correspond to any standard nomenclature for protein domains or their modifications, making a connection to "this compound" highly improbable.

The detailed request for a comparison guide, including performance data in different cell lines, experimental protocols, and diagrams of signaling pathways, suggests that "this compound" is perceived as a biologically active agent, such as a small molecule inhibitor, a protein degrader, or another type of therapeutic modality. However, without a clear identification of this agent, it is not possible to retrieve the necessary data to construct the requested guide.

It is conceivable that "this compound" may be a very new or niche compound, an internal codename for a product not yet in the public domain, or a potential misnomer for an existing technology.

For researchers, scientists, and drug development professionals seeking information on tools for their work, it is crucial to have the precise nomenclature of the compound or technology of interest. In the absence of further clarifying information on "this compound," a comparative analysis of its performance and mechanism of action remains unachievable. We recommend verifying the name and any associated identifiers to enable a more fruitful search for relevant scientific data.

A Critical Review of Fluorescent Probes for Hydrogen Sulfide Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (H₂S), once known only for its toxicity and unpleasant odor, is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO).[1][2] It plays a pivotal role in a multitude of physiological and pathological processes, including cardiovascular regulation, neurotransmission, and inflammation.[3][4] The dysregulation of H₂S levels has been implicated in various diseases, making the accurate and sensitive detection of this molecule in biological systems a paramount objective for researchers.[5] Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity, non-invasiveness, and the ability to perform real-time imaging in living cells and organisms.[4][5][6]

This guide provides a critical review and comparison of fluorescent probes for H₂S detection, focusing on their performance, underlying mechanisms, and experimental application.

Mechanisms of H₂S Detection

The design of fluorescent probes for H₂S primarily relies on its unique chemical properties, namely its strong nucleophilicity and reducing ability.[6] These characteristics have led to the development of several distinct sensing strategies.

Reduction of Azide or Nitro Groups

One of the most prevalent strategies involves the H₂S-mediated reduction of weakly fluorescent or non-fluorescent azide or nitro moieties to highly fluorescent amines.[1][7] This reaction is highly selective for H₂S over other biological thiols like glutathione (GSH) and cysteine (Cys), which are present in much higher concentrations in the cellular environment.[8]

G Probe_Azide Non-fluorescent Probe (Azide/Nitro Group) Product_Amine Fluorescent Product (Amine Group) Probe_Azide->Product_Amine + H₂S (Reduction) No_Reaction No Reaction Probe_Azide->No_Reaction + Other Thiols H2S H₂S H2S->Probe_Azide Other_Thiols Other Thiols (GSH, Cys) Other_Thiols->Probe_Azide

Figure 1: Azide/Nitro Reduction Mechanism.
Nucleophilic Addition and Cyclization

This strategy utilizes the nucleophilicity of H₂S. Probes are designed with two electrophilic sites. The initial nucleophilic attack by H₂S is followed by a second intramolecular reaction (cyclization) that releases a fluorophore.[8] This two-step process enhances selectivity.

G Probe_Electrophile Non-fluorescent Probe (e.g., Aldehyde + Acrylate) Intermediate Thiol Intermediate Probe_Electrophile->Intermediate + H₂S (Nucleophilic Addition) Product_Fluorophore Fluorescent Product (Cyclized) Intermediate->Product_Fluorophore Intramolecular Cyclization H2S H₂S H2S->Probe_Electrophile

Figure 2: Nucleophilic Addition Mechanism.
Cleavage of Disulfide Bonds

Probes based on this mechanism exploit the ability of H₂S to cleave disulfide bonds. However, a significant drawback is the potential for cross-reactivity with other biological thiols, which can also cleave disulfide linkages.[6] This can limit their application in complex biological systems without careful design to enhance selectivity.

Performance Comparison of Fluorescent H₂S Probes

The efficacy of a fluorescent probe is determined by several key performance indicators. The following table summarizes these metrics for a selection of recently developed probes, categorized by their sensing mechanism.

Probe NameSensing MechanismLimit of Detection (LOD)Response TimeQuantum Yield (Φ)Key Features
Azide/Nitro Reduction
QL-N₃Azide ReductionNot specified< 60 minNot specifiedRatiometric probe with good biocompatibility.[5]
Cy-N₃Azide Reduction80 nMNot specifiedNot specifiedRatiometric response, capable of sensing intracellular H₂S changes.[8]
Probe 11Azide ReductionNot specified< 15 minNot specifiedTwo-photon probe for imaging in inflammatory models.[9]
Probe 16Azide ReductionNot specified~30 minNot specifiedDual-channel probe for simultaneous detection of H₂S and Cu²⁺.[9]
Nucleophilic Addition
Probe 3Nucleophilic Addition126 nM1 minNot specifiedFast response time, specific detection in HepG-2 cells.[6]
Dinitrophenyl Ether/Sulfonyl Ester Cleavage
Probe 6Dinitrophenyl Ether CleavageNot specifiedNot specifiedNot specifiedNear-infrared (NIR) probe with high photostability and large Stokes shift.[9][10]
Probe 7Dinitrophenylsulfonate CleavageNot specifiedNot specifiedNot specified"Double-lock" probe for monitoring H₂S in high-viscosity systems.[9][10]
Probe 10Dinitrophenyl Ether CleavageNot specified~20 minNot specifiedLarge fluorescence enhancement (258-fold) for imaging in inflamed tissues.[9]
Metal Complex Displacement
Probe 50Cu(II) Complex80 nMNot specifiedNot specifiedBODIPY-based probe with emission at 765 nm.[6]
HSip-1Cu(II) ComplexNot specifiedNot specifiedNot specifiedCan be prone to interference from high concentrations of GSH.[11]
Other Mechanisms
PHS1FRET-based0.523 nM< 60 minNot specifiedDual-targeting probe for H₂O₂ and H₂S, good selectivity over other thiols.[5]
MEPBMichael Addition54 nMFastNot specifiedForms excimers upon reaction with H₂S, preventing interference from other thiols.[11]
Probe 15Rhodamine-based310 nM120 sNot specifiedFast response, large fluorescence enhancement (234-fold).[9]

Experimental Protocols

Accurate and reproducible results depend on rigorous experimental design. Below is a generalized workflow for the evaluation and application of fluorescent H₂S probes.

G cluster_0 In Vitro Characterization cluster_1 In Cellulo / In Vivo Application Probe_Prep Probe Preparation (Stock Solution in DMSO/Buffer) Spec_Analysis Spectroscopic Analysis (Absorption & Emission Spectra) Probe_Prep->Spec_Analysis Kinetics Kinetics & LOD (Time-course, Concentration Gradient) Spec_Analysis->Kinetics Selectivity Selectivity Assay (vs. other thiols, ROS, RNS) Kinetics->Selectivity pH_Stability pH Stability Test Selectivity->pH_Stability Cell_Culture Cell Culture & Seeding pH_Stability->Cell_Culture Proceed to cellular studies Probe_Loading Probe Incubation (Optimize concentration and time) Cell_Culture->Probe_Loading H2S_Stimulation H₂S Stimulation (Exogenous: NaHS; Endogenous: Cys/LPS) Probe_Loading->H2S_Stimulation Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Probe_Loading->Cytotoxicity Imaging Fluorescence Imaging (Confocal Microscopy / Flow Cytometry) H2S_Stimulation->Imaging

Figure 3: General Experimental Workflow.
Key Experimental Considerations:

  • Probe Preparation and Handling:

    • Most probes are dissolved in an organic solvent like DMSO to create a stock solution, which is then diluted in an appropriate aqueous buffer (e.g., PBS, HEPES) for experiments.

    • The use of surfactants like CTAB may be required to enhance the solubility and fluorescence intensity of certain probes.[12]

  • Determination of Sensitivity (LOD):

    • Prepare a series of solutions with varying concentrations of an H₂S donor (commonly Na₂S or NaHS).

    • Incubate the probe with each concentration for a fixed time.

    • Measure the fluorescence intensity at the probe's optimal excitation and emission wavelengths.

    • The limit of detection (LOD) is typically calculated based on the standard deviation of the blank and the slope of the linear calibration curve (LOD = 3σ/k).

  • Selectivity Assays:

    • Incubate the probe with a range of biologically relevant species other than H₂S.

    • These should include high concentrations of other thiols (glutathione, cysteine), reactive oxygen species (ROS), and reactive nitrogen species (RNS).

    • Compare the fluorescence response to that induced by H₂S to determine the probe's selectivity.

  • Cellular Imaging:

    • Cell Culture: Grow the desired cell line (e.g., HeLa, RAW 264.7) to an appropriate confluency.

    • Probe Loading: Incubate the cells with the fluorescent probe. Optimal concentration and incubation time must be determined to maximize signal and minimize cytotoxicity.

    • H₂S Detection:

      • Exogenous H₂S: Treat the probe-loaded cells with a known concentration of an H₂S donor like NaHS.

      • Endogenous H₂S: Stimulate the cells to produce H₂S. For example, lipopolysaccharide (LPS) can be used to induce inflammation and subsequent H₂S production in macrophage cell lines.[12]

    • Imaging: Visualize the cells using a fluorescence microscope. For ratiometric probes, capture images in two different emission channels.

  • Cytotoxicity Assessment:

    • It is crucial to ensure that the probe itself is not toxic to the cells at the concentrations used for imaging.

    • Perform a standard cytotoxicity assay, such as the MTT assay, by incubating cells with a range of probe concentrations.[5]

Conclusion and Future Outlook

The field of fluorescent probes for H₂S detection has seen remarkable progress, with a diverse array of probes now available to researchers. The choice of probe should be guided by the specific application, considering factors such as the required sensitivity, response time, and the biological environment under investigation. Probes based on the reduction of azides and those utilizing nucleophilic addition reactions currently offer a good balance of sensitivity and selectivity.

Future developments should focus on creating probes with even greater selectivity, faster response times, and near-infrared (NIR) emission for deep-tissue imaging. Furthermore, the development of "double-lock" systems that require two specific inputs for activation holds promise for achieving higher accuracy in complex biological systems.[9][10] Standardized protocols for evaluating probe performance will also be essential for allowing researchers to make direct and meaningful comparisons between different sensing platforms.[5] As our understanding of the multifaceted roles of H₂S continues to grow, these advanced chemical tools will be indispensable for unraveling its complex biology.

References

Safety Operating Guide

Proper Disposal of Dbd-PZ: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Dbd-PZ (4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole), ensuring the safety of laboratory personnel and compliance with regulatory standards.

Essential Safety and Handling Information

Before proceeding with disposal, it is crucial to be aware of the hazards associated with this compound. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).[3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear protective gloves and impervious clothing.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] For handling the powder, a dust mask (type N95 or equivalent) is recommended.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C12H17N5O3S[1]
Molecular Weight 311.36 g/mol [1]
Appearance Light yellow to orange powder/crystal[1][4]
Melting Point 121.0 to 125.0 °C[5][6]
Boiling Point (Predicted) 513.5 ± 60.0 °C[5][6]
Density (Predicted) 1.373 ± 0.06 g/cm3 [5][6]

Disposal Protocols

The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. This ensures that the material is handled and disposed of in accordance with all federal, state, and local regulations.[1]

Step-by-Step Disposal Procedure:

  • Segregation and Labeling:

    • Segregate waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, gloves), from other laboratory waste streams.

    • Place the waste in a suitable, clearly labeled, and closed container. The label should include the chemical name ("this compound" or its full chemical name), the associated hazards (skin/eye irritant), and the date of accumulation.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]

    • The storage area should be cool and dark.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • If your institution does not have an EHS department, you must contact a licensed chemical waste disposal company directly.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Alternative Disposal Method (Expert Consultation Required):

In some cases, it may be permissible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] This method should only be performed by qualified personnel under controlled conditions and in full compliance with regulatory requirements. Do not attempt this method without expert consultation and approval from your EHS department.

What Not to Do:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Do not allow the product to enter the environment.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Dbd_PZ_Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity and Contamination start->assess_quantity segregate Segregate and Label Waste Container assess_quantity->segregate store Store in Designated Secure Area segregate->store contact_ehs Contact Institutional EHS/Safety Officer store->contact_ehs ehs_pickup Arrange for Professional Disposal Pickup contact_ehs->ehs_pickup EHS Available no_ehs No Institutional EHS? contact_ehs->no_ehs EHS Not Available licensed_disposal Licensed Disposal Company Handles Waste ehs_pickup->licensed_disposal end End: Disposal Complete and Documented licensed_disposal->end contact_licensed_company Directly Contact Licensed Disposal Company no_ehs->contact_licensed_company contact_licensed_company->licensed_disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for this compound before handling and disposal.

References

Personal protective equipment for handling Dbd-PZ

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dbd-PZ

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound (4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole), a chemical used for HPLC labeling.[1][2][3] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.[5]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other suitable material.[1]
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area.[6]
Skin and Body Protection Laboratory coatFully buttoned to protect from splashes.
Respiratory Protection Use in a well-ventilated area or with a fume hoodAvoid breathing dust/fumes.[4]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Wash hands thoroughly after handling.[4]

  • Avoid contact with skin and eyes.[4]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid breathing in dust or fumes.[4]

Storage:

  • Store in a tightly closed container.[4]

  • Keep in a well-ventilated place.[4]

  • Store in a locked-up area.[4]

First-Aid Measures

In case of accidental exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Procedure
If Inhaled Move the person to fresh air and keep them comfortable for breathing.[4]
If on Skin Wash with plenty of water. If skin irritation occurs, seek medical help.[4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4]
If Swallowed Seek immediate medical attention.
Disposal Plan

Contaminated materials and the chemical itself must be disposed of in accordance with applicable laws and regulations.

  • Dispose of contents and container to an appropriate treatment and disposal facility.[4]

  • Do not dispose of down the drain or with general waste.

  • Contaminated PPE should be disposed of as hazardous waste.

Experimental Workflow for Handling this compound

To ensure a systematic and safe approach to working with this compound, the following workflow should be followed.

Dbd_PZ_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose of Waste via Approved Channels G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K In Case of Spill or Exposure L Follow First-Aid Measures K->L M Notify Supervisor L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.